Product packaging for DB28(Cat. No.:)

DB28

Cat. No.: B1227162
M. Wt: 227.17 g/mol
InChI Key: HLVBXSGXJVQJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alanine is a beta-alanine derivative obtained by formal condensation of the carboxy group of orotic acid with the amino group of beta-alanine. One of a series of mucosal-associated invariant T (MAIT) cell agonists. It has a role as a MAIT cell agonist. It derives from an orotic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O5 B1227162 DB28

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid

InChI

InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16)

InChI Key

HLVBXSGXJVQJGW-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dabigatran (DB28)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, also known by its developmental code DB28, is a potent, reversible, and selective direct thrombin inhibitor. It is the active metabolite of the orally administered prodrug, dabigatran etexilate. By directly binding to and inhibiting both free and clot-bound thrombin, dabigatran plays a crucial role in the prevention of thrombus formation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental methodologies related to dabigatran.

Chemical Structure and Properties

Dabigatran is an aromatic amide derivative with a complex molecular architecture. Its chemical identity is well-established and characterized by the following identifiers.

IdentifierValue
IUPAC Name 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid[1]
Molecular Formula C₂₅H₂₅N₇O₃[1]
CAS Number 211914-51-1[1]
Molecular Weight 471.51 g/mol
SMILES CN1C2=CC(=C(C=C2N=C1CNC3=CC=C(C=C3)C(=N)N)C(=O)N(CCC(=O)O)C4=CC=CC=N4)C

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2] Unlike indirect thrombin inhibitors, its action is independent of antithrombin. Dabigatran binds to the active site of the thrombin molecule, preventing it from cleaving fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade and preventing clot formation.[2][3] Furthermore, it can inactivate both free and fibrin-bound thrombin, a theoretical advantage over heparins.[1][3]

Signaling Pathway of the Coagulation Cascade and Dabigatran's Point of Intervention

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa VIIa->X TF Tissue Factor TF->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Factor IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Factor XIII Factor XIII Thrombin->Factor XIII Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin FXIIIa FXIIIa FXIIIa Factor XIII->FXIIIa Dabigatran Dabigatran Dabigatran->Thrombin Inhibition

Coagulation cascade and the inhibitory action of Dabigatran.

Quantitative Pharmacological Data

The pharmacological profile of dabigatran has been extensively studied. Key quantitative data are summarized in the tables below.

Table 1: Pharmacokinetic Properties of Dabigatran
ParameterValueReference
Bioavailability (oral) 3-7% (as dabigatran etexilate)[4][5]
Time to Peak Plasma Concentration (Tmax) ~2 hours[6]
Elimination Half-life 12-17 hours[2][4][7]
Protein Binding ~35%[4]
Renal Excretion ~80%[5]
Table 2: In Vitro Inhibitory Activity of Dabigatran
ParameterValueReference
IC₅₀ (Clot-bound Thrombin) 200 nM[8]
IC₅₀ (Fluid-phase Thrombin) 186 nM[8]

Experimental Protocols

Synthesis of Dabigatran Etexilate Mesylate

The synthesis of dabigatran is a multi-step process, with the orally available prodrug, dabigatran etexilate mesylate, being the final product of most synthetic routes. The following is a generalized workflow based on published methods.[9][10][11]

synthesis_workflow cluster_intermediates Intermediate Synthesis cluster_final_steps Final Product Formation A Starting Materials B Intermediate I A->B Step 1 C Intermediate II B->C Step 2 D Intermediate III C->D Step 3 E Intermediate IV D->E Step 4 F Intermediate V E->F Step 5 G Intermediate VI (Amidine) F->G Step 6 H Dabigatran Etexilate (Free Base) G->H Acylation with n-hexyl chloroformate I Dabigatran Etexilate Mesylate H->I Salt formation with methanesulfonic acid

Generalized synthetic workflow for Dabigatran Etexilate Mesylate.

Detailed Methodology (Example Step: Acylation and Salt Formation)

  • Acylation: The key amidine intermediate (Intermediate VI) is reacted with n-hexyl chloroformate in the presence of a suitable base (e.g., potassium carbonate) in a solvent system such as a mixture of water and an organic solvent.[11]

  • Work-up: Following the completion of the reaction, the product, dabigatran etexilate free base, is extracted into an organic solvent and purified.

  • Salt Formation: The purified dabigatran etexilate is dissolved in a suitable solvent like acetone. Methanesulfonic acid is then added to precipitate dabigatran etexilate mesylate.[9][10]

  • Purification: The final product is collected by filtration and can be further purified by recrystallization from a suitable solvent system to achieve high purity.[12]

Thrombin Inhibition Assay (In Vitro)

The inhibitory potency of dabigatran on thrombin activity can be determined using a chromogenic substrate assay.

Principle: The assay measures the rate at which thrombin cleaves a colorless chromogenic substrate to produce a colored product. In the presence of an inhibitor like dabigatran, the rate of this reaction is reduced in a concentration-dependent manner.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Dabigatran (test compound)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of dabigatran in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of dabigatran to the wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the initial reaction rates for each dabigatran concentration.

  • Plot the reaction rates against the logarithm of the dabigatran concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

assay_workflow A Prepare Dabigatran dilutions C Add Dabigatran dilutions and incubate A->C B Add Thrombin to 96-well plate B->C D Add Chromogenic Substrate C->D E Measure Absorbance over time D->E F Calculate Reaction Rates E->F G Determine IC50 value F->G

Experimental workflow for a thrombin inhibition assay.

Conclusion

Dabigatran (this compound) is a well-characterized direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, directly targeting the central enzyme of the coagulation cascade, provides a distinct advantage in anticoagulant therapy. The information provided in this technical guide, including its chemical properties, pharmacological data, and experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development and thrombosis research.

References

Unraveling "DB28": A Case of Mistaken Identity in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth investigation into the compound designated "DB28" has revealed no evidence of a therapeutic agent or research chemical bearing this name within publicly available scientific and pharmaceutical databases. The identifier "this compound" is prominently associated with a series of high-end timepieces by the Swiss watch manufacturer De Bethune. This suggests a potential misinterpretation of the user's query, as the characteristics and development of a "this compound compound" in the context of pharmacology cannot be substantiated.

Our comprehensive search across multiple platforms, including chemical and biological databases, clinical trial registries, and scientific literature, yielded no results for a small molecule, biologic, or any other therapeutic modality referred to as "this compound." Queries for "this compound mechanism of action," "this compound pharmacology," and "this compound clinical trials" were similarly unproductive in identifying a relevant compound.

In contrast, the search term "this compound" consistently retrieves information related to the De Bethune this compound watch collection, a line of luxury watches known for their distinctive design and intricate mechanical movements. It is plausible that the user's request may stem from a misunderstanding or a conflation of terms from disparate fields.

Without any scientific data on a compound named this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—data presentation in tables, detailed methodologies, and Graphviz visualizations—are all contingent on the existence of scientific research pertaining to the compound .

Therefore, we must conclude that the topic "this compound compound mechanism of action" is not a valid subject for a scientific whitepaper at this time. Researchers, scientists, and drug development professionals seeking information on novel therapeutics are advised to verify compound nomenclature and consult reputable scientific databases to ensure the accuracy of their inquiries.

The Role of CD28 in Immunology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD28 is a critical co-stimulatory molecule expressed on the surface of T lymphocytes, playing a pivotal role in the activation, proliferation, and survival of these essential immune cells. As a member of the immunoglobulin superfamily, CD28 and its interaction with its ligands, CD80 (B7-1) and CD86 (B7-2) on antigen-presenting cells (APCs), provide the crucial "signal two" for T-cell activation. This signal is indispensable for a robust adaptive immune response; its absence following T-cell receptor (TCR) engagement (signal one) can lead to a state of T-cell anergy or unresponsiveness. The central role of the CD28 signaling pathway has made it a key area of investigation in immunology and a promising target for therapeutic intervention in a wide range of diseases, including autoimmune disorders and cancer.

This technical guide provides an in-depth overview of the role of CD28 in immunology research, with a focus on quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Data Presentation: Quantitative Insights into CD28 Function

The following tables summarize key quantitative data related to the study of CD28 function in immunology.

Table 1: T-Cell Activation and Proliferation

ParameterCell TypeStimulation ConditionsResultReference
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Anti-CD3 (1 µg/mL) + Anti-CD28 (5 µg/mL)Significant increase in T-cell division over 72 hours[1]
T-Cell ProliferationMouse Splenic T-cellsPlate-bound Anti-CD3 (1-3 µg/mL) + Soluble Anti-CD28 (3-5 µg/mL)Robust proliferation observed over 40-72 hours[1]
CAR T-Cell ExpansionHuman T-cellsCD19 CAR with CD28 co-stimulatory domainRapid proliferation and potent effector functions[2]
Treg ExpansionHuman CD4+ T-cellsSuperagonistic anti-CD28 antibody (clone S20013B)Preferential expansion of regulatory T-cells (Tregs)[3]

Table 2: Cytokine Production

CytokineCell TypeStimulation ConditionsConcentration/Fold ChangeReference
IL-2Human T-cell clonesAnti-CD3 + Anti-CD28 mAbStrong augmentation of IL-2 secretion[4]
IFN-γHuman PBMCsPPD or Td antigens + CD28 co-stimulationEnhanced IFN-γ release[5]
IL-5Human PBMCsTd antigen + CD28 co-stimulationEnhanced IL-5 secretion[5]
IL-10Human T-cell clonesAnti-CD3 + Anti-CD28 mAbAugmented IL-10 production, dependent on IL-2[4]
IFN-γ, TNF-α, IL-1βHuman T-cellsAnti-CD3 + Superagonistic anti-CD28Increased production of pro-inflammatory cytokines[3]

Table 3: Therapeutic Modulation of CD28

Therapeutic AgentMechanismDisease TargetKey FindingReference
Abatacept (CTLA4-Ig)Blocks CD28-CD80/86 interactionAutoimmune diseasesInhibits T-cell activation[6]
FR104 (anti-CD28 Fab')Selective CD28 antagonistAutoimmunity, TransplantationBlocks CD28 without activating it[6]
TGN1412 (Superagonistic anti-CD28)Potent CD28 agonist(Initially) AutoimmunityCaused cytokine storm in Phase I trial[7]
KYV-101 (CD19 CAR T-cell with CD28)CAR T-cell therapyRheumatoid ArthritisWell-tolerated with rapid CAR T-cell expansion and B-cell depletion[8]

Experimental Protocols

Detailed methodologies for key experiments in CD28 research are provided below.

Protocol 1: In Vitro Human T-Cell Activation using Anti-CD3 and Anti-CD28 Antibodies

This protocol describes a common method for polyclonal activation of human T-cells for downstream functional assays.[1][9]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Sterile 96-well flat-bottom cell culture plates.

  • Anti-human CD3 antibody (clone UCHT1 or OKT3), sterile.

  • Anti-human CD28 antibody (clone CD28.2), sterile.

  • Sterile Phosphate Buffered Saline (PBS).

  • Optional: Recombinant human IL-2.

Procedure:

  • Plate Coating with Anti-CD3:

    • Dilute anti-CD3 antibody to a final concentration of 1-3 µg/mL in sterile PBS.

    • Add 100 µL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to coat the plastic.

    • Aspirate the antibody solution from the wells. Do not wash the plate.

  • T-Cell Preparation and Stimulation:

    • Resuspend isolated PBMCs or purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 3-5 µg/mL.

    • Optional: Add recombinant human IL-2 (e.g., 20 U/mL) to the cell suspension to promote proliferation.

    • Add 200 µL of the cell suspension containing anti-CD28 to each anti-CD3-coated well.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • After incubation, cells can be harvested for analysis of proliferation (e.g., by CFSE dilution), and supernatants can be collected to measure cytokine production (e.g., by ELISA or multiplex bead array).

Protocol 2: Flow Cytometric Analysis of CD28 Expression on Human T-Cells

This protocol outlines the steps for staining human T-cells to determine the percentage of CD28-expressing cells within the CD4+ and CD8+ populations.[10][11]

Materials:

  • Human PBMCs or whole blood.

  • FACS buffer (PBS with 2% FBS and 0.09% sodium azide).

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3 (e.g., PerCP-Cy5.5)

    • Anti-human CD4 (e.g., APC)

    • Anti-human CD8 (e.g., FITC)

    • Anti-human CD28 (e.g., PE, clone CD28.2)

    • Isotype control for anti-CD28 (e.g., PE-conjugated mouse IgG1, κ).

  • Optional: Red Blood Cell (RBC) Lysis Buffer (if using whole blood).

  • Optional: Live/Dead stain.

  • FACS tubes.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • If using whole blood, aliquot 100 µL into a FACS tube. If using PBMCs, resuspend cells in FACS buffer and aliquot approximately 1 x 10^6 cells per tube.

    • Optional: Add a live/dead stain according to the manufacturer's protocol.

  • Antibody Staining:

    • Add the pre-titrated amounts of anti-CD3, anti-CD4, anti-CD8, and anti-CD28 antibodies to the appropriate tubes.

    • In a separate tube, add the isotype control antibody in place of the anti-CD28 antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Wash and Lysis (if applicable):

    • Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

    • If using whole blood, add 2 mL of 1X RBC Lysis Buffer, vortex, and incubate for 10 minutes at room temperature in the dark. Centrifuge and decant the supernatant.

    • Wash the cells again with 2 mL of FACS buffer.

  • Acquisition:

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population using forward and side scatter.

    • Gate on live, single cells.

    • From the live singlets, identify CD3+ T-cells.

    • Within the CD3+ population, distinguish CD4+ and CD8+ subsets.

    • For both CD4+ and CD8+ populations, determine the percentage of cells expressing CD28 based on the fluorescence intensity compared to the isotype control.

Protocol 3: Co-Immunoprecipitation of CD28-Interacting Proteins

This protocol describes a method to isolate CD28 and its binding partners from T-cell lysates.[12][13][14]

Materials:

  • Activated T-cells (e.g., Jurkat T-cells or primary T-cells stimulated with anti-CD3/CD28).

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

  • Anti-CD28 antibody for immunoprecipitation.

  • Protein A/G magnetic beads or agarose beads.

  • Normal IgG from the same species as the anti-CD28 antibody (for negative control).

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Microcentrifuge tubes.

Procedure:

  • Cell Lysis:

    • Wash activated T-cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the anti-CD28 antibody to the pre-cleared lysate. In a parallel tube, add the normal IgG as a negative control.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer.

    • If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected interacting proteins. Alternatively, mass spectrometry can be used for unbiased identification of novel binding partners.

Mandatory Visualizations

Signaling Pathways

CD28_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Signal 1 NFAT NFAT TCR->NFAT Activation CD28 CD28 CD28->Lck Co-stimulation PI3K PI3K CD28->PI3K Recruitment Grb2 Grb2 CD28->Grb2 Recruitment CD80_86 CD80/86 (on APC) CD80_86->CD28 Ligand Binding Lck->CD28 Phosphorylation Akt Akt PI3K->Akt Activation Vav1 Vav1 Grb2->Vav1 Activation AP1 AP-1 Vav1->AP1 Activation PKC_theta PKCθ NF_kB NF-κB PKC_theta->NF_kB Activation Akt->PKC_theta Activation Akt->NF_kB Activation Gene_Expression Gene Expression (IL-2, Bcl-xL, etc.) NF_kB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression

Caption: CD28 co-stimulatory signaling pathway in T-cell activation.

Experimental Workflows

T_Cell_Activation_Workflow cluster_workflow In Vitro T-Cell Activation Workflow start Start isolate_pbmcs Isolate PBMCs from Blood start->isolate_pbmcs prepare_cells Prepare T-cell Suspension with Soluble Anti-CD28 isolate_pbmcs->prepare_cells coat_plate Coat 96-well Plate with Anti-CD3 Antibody add_cells Add T-cells to Coated Plate coat_plate->add_cells prepare_cells->add_cells incubate Incubate for 48-72 hours add_cells->incubate analyze Analyze Proliferation and Cytokine Production incubate->analyze end End analyze->end

Caption: Workflow for in vitro T-cell activation using anti-CD3/CD28.

Flow_Cytometry_Workflow cluster_workflow Flow Cytometry Workflow for CD28 Expression start Start prepare_cells Prepare Single Cell Suspension (PBMCs or Whole Blood) start->prepare_cells stain_surface Stain with Fluorochrome-conjugated Antibodies (CD3, CD4, CD8, CD28) prepare_cells->stain_surface wash_cells Wash Cells stain_surface->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze_data Analyze Data: Gate on T-cell Subsets and Determine CD28 Expression acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for analyzing CD28 expression by flow cytometry.

Conclusion

The CD28 co-stimulatory pathway is a cornerstone of T-cell biology and a focal point of immunological research. A thorough understanding of its signaling mechanisms and the development of robust experimental models are crucial for advancing our knowledge of immune regulation and for the continued development of novel immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed protocols, and visual representations to aid in the design and interpretation of experiments targeting this critical immune checkpoint. As research progresses, a deeper understanding of the nuances of CD28 signaling will undoubtedly unlock new avenues for treating a host of human diseases.

References

Foundational Studies on the DB28 and MR1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The major histocompatibility complex, class I-related protein (MR1) has emerged as a key player in innate-like T cell immunity, primarily through its role in presenting microbial-derived vitamin B metabolites to mucosal-associated invariant T (MAIT) cells. The activation of MAIT cells via MR1 is a critical component of the immune response to a wide range of pathogens. Foundational research has identified a novel class of non-microbial ligands that, instead of activating, inhibit MR1 function. This guide focuses on the core interaction between one such inhibitory ligand, DB28 (3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid) , and MR1. Understanding this interaction provides a molecular basis for the development of therapeutics aimed at modulating MAIT cell activity.

Arising from an in silico screen of the MR1 ligand-binding pocket, this compound and its methyl ester analog, NV18.1, were identified as compounds that uniquely down-regulate MR1 from the cell surface.[1] Unlike canonical agonist ligands that stabilize MR1 and promote its trafficking to the plasma membrane, this compound acts as a competitive inhibitor, sequestering MR1 in the endoplasmic reticulum (ER) in an immature, ligand-receptive state.[1][2] This effectively prevents the presentation of activating ligands and subsequent MAIT cell activation.[1] Structural studies have revealed that this compound binds within the A' pocket of the MR1 molecule but, critically, does not form the Schiff base with Lys43 that is characteristic of many activating ligands.[2] Its inhibitory function is instead stabilized by a network of hydrophobic and polar contacts.[1]

This technical guide provides a comprehensive overview of the foundational studies on the this compound-MR1 interaction, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from foundational studies on the interaction between this compound, its analog NV18.1, and the MR1 protein.

Table 1: Ligand Binding Affinities for MR1

This table presents the half-maximal inhibitory concentration (IC50) values for this compound and NV18.1, determined by a fluorescence polarization-based competitive binding assay. These values indicate the concentration of the ligand required to displace 50% of a fluorescently labeled probe from the MR1 binding pocket.

LigandChemical NameIC50 (μM)Binding ClassificationSchiff Base FormationReference
This compound 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid~2.5 - 100ModerateNo[3]
NV18.1 Methyl 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoate~2.5 - 100ModerateNo[3]

Data from a fluorescence polarization-based competitive assay. The original study classifies these as moderate to weak binders.[3]

Table 2: Cellular Activity of this compound

This table summarizes the effective concentrations of this compound used in cell-based assays to demonstrate its inhibitory effect on MR1 surface expression and MAIT cell activation.

AssayCell Line / SystemThis compound ConcentrationObserved EffectReference
MR1 Surface Down-regulationTHP1-MR1, C1R-MR120 µg/mLReduction of MR1 surface expression to near background levels.[2]
Inhibition of 5-OP-RU Induced MR1 Up-regulationPrimary B cells & Monocytes20 µg/mLInhibition of MR1 up-regulation induced by 1 µg/mL 5-OP-RU.[4]
Inhibition of MAIT cell activationMAIT cell clones / PBMCs20 µg/mLInhibition of IFN-γ release in response to activating ligands.[1]

Key Experimental Protocols

Protocol 1: MR1 Surface Expression Down-regulation Assay

This protocol details the methodology used to assess the ability of this compound to down-regulate MR1 expression on the surface of antigen-presenting cells.

1. Cell Culture:

  • Culture THP1-MR1 or C1R-MR1 cells in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Ligand Pulsing:

  • Seed 1 x 10^5 cells per well in a 96-well plate.
  • Prepare stock solutions of this compound and NV18.1 in DMSO. Dilute to the desired final concentration (e.g., a range from 1 to 40 µg/mL) in complete culture medium. A DMSO-only control should be included.
  • Add the diluted ligands to the cells.
  • Incubate the plate overnight (18-22 hours) at 37°C.

3. Antibody Staining:

  • Harvest the cells and wash them with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).
  • Resuspend the cell pellet in FACS buffer containing a primary anti-MR1 monoclonal antibody (clone 26.5 or 8F2.F9) at a pre-titrated optimal concentration.
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer.
  • If the primary antibody is not fluorochrome-conjugated, resuspend the cells in FACS buffer containing a suitable fluorescently-labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer.

4. Flow Cytometry Analysis:

  • Resuspend the final cell pellet in FACS buffer.
  • Acquire data on a flow cytometer.
  • Gate on live, single cells.
  • Quantify the geometric mean fluorescence intensity (Geo MFI) of the MR1 signal.
  • Calculate the percentage of MR1 down-regulation relative to the DMSO-treated control cells.

Protocol 2: Competitive Inhibition of Ligand-Induced MR1 Up-regulation

This protocol is designed to demonstrate that this compound competitively inhibits the surface expression of MR1 induced by activating ligands like 5-OP-RU.

1. Cell Culture:

  • Use THP1-MR1 cells as described in Protocol 1.

2. Competitive Ligand Incubation:

  • Seed 1 x 10^5 cells per well in a 96-well plate.
  • Pre-pulse the cells with an inhibitory concentration of this compound (e.g., 20 µg/mL) for 2 hours at 37°C.
  • Following the pre-pulse, add a titration of the activating ligand (e.g., 5-OP-RU or Ac-6-FP) to the wells without washing out the this compound.
  • Include control wells with this compound alone, activating ligand alone, and DMSO alone.
  • Incubate the plate for an additional 18 hours at 37°C.

3. Staining and Analysis:

  • Perform antibody staining for surface MR1 and flow cytometry analysis as described in Protocol 1 (steps 3 and 4).
  • Compare the MR1 Geo MFI in the co-incubation conditions to the conditions with the activating ligand alone to determine the extent of inhibition.

Protocol 3: Inhibition of MR1-Dependent MAIT Cell Activation

This protocol assesses the functional consequence of this compound's interaction with MR1, measuring the inhibition of MAIT cell activation.

1. Cell and Reagent Preparation:

  • Antigen-Presenting Cells (APCs): Use THP1-MR1 cells as described above.
  • MAIT Cells: Use established human MAIT cell clones or PBMCs from healthy donors.
  • Ligands: Prepare solutions of the activating ligand 5-OP-RU and the inhibitory ligand this compound.

2. Co-culture Assay:

  • Seed 5 x 10^4 THP1-MR1 cells per well in a 96-well plate.
  • Pre-incubate the THP1-MR1 cells with this compound (e.g., 20 µg/mL) for 2 hours at 37°C.
  • Add the activating ligand 5-OP-RU (e.g., 1 µg/mL) to the wells.
  • Add 5 x 10^4 MAIT cells to each well.
  • Include control wells: APCs + MAIT cells (no ligand), APCs + MAIT cells + 5-OP-RU, APCs + MAIT cells + this compound.
  • Incubate the co-culture for 24 hours at 37°C.

3. Measurement of MAIT Cell Activation (IFN-γ ELISA):

  • After incubation, centrifuge the plate and collect the culture supernatant.
  • Quantify the concentration of Interferon-gamma (IFN-γ) in the supernatant using a standard ELISA kit, following the manufacturer's instructions.
  • Briefly, coat an ELISA plate with an anti-human IFN-γ capture antibody. Block the plate. Add diluted supernatants and a standard curve of recombinant IFN-γ. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-HRP. Finally, add a substrate solution (e.g., TMB) and stop the reaction.
  • Read the absorbance at 450 nm on a plate reader.
  • Calculate the IFN-γ concentration in each sample based on the standard curve.

Visualizations

MR1 Trafficking and Inhibition by this compound

The following diagram illustrates the canonical trafficking pathway of the MR1 protein from its synthesis in the endoplasmic reticulum to the cell surface, and the point of inhibition by this compound.

Caption: MR1 trafficking pathway and the inhibitory mechanism of this compound.

Experimental Workflow: MR1 Down-regulation Assay

This diagram outlines the key steps in the flow cytometry-based assay to measure the down-regulation of surface MR1 by this compound.

Experimental_Workflow start Start plate_cells 1. Plate APCs (e.g., THP1-MR1) start->plate_cells add_ligand 2. Add this compound or DMSO Control plate_cells->add_ligand incubate 3. Incubate Overnight (18-22h at 37°C) add_ligand->incubate stain 4. Stain with Anti-MR1 Antibody incubate->stain wash 5. Wash Cells stain->wash analyze 6. Analyze by Flow Cytometry wash->analyze end End: Quantify MR1 MFI analyze->end

Caption: Workflow for assessing MR1 surface down-regulation by this compound.

Logical Relationship: Competitive Inhibition

This diagram illustrates the logical relationship in the competitive inhibition experiments, where this compound prevents the action of an activating ligand.

Competitive_Inhibition This compound This compound MR1 MR1 Protein (in ER) This compound->MR1 Surface_Expression MR1 Surface Expression This compound->Surface_Expression Inhibits Agonist Activating Ligand (e.g., 5-OP-RU) Agonist->MR1 MR1->Surface_Expression Leads to No_Expression MR1 ER Retention MR1->No_Expression Leads to

Caption: Logical diagram of this compound's competitive inhibition of MR1.

References

Unveiling DB28 (PB28): A Technical Guide to its Chemical Properties and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of DB28, also known as PB28. This document consolidates critical data on its physicochemical characteristics, details its multifaceted mechanism of action, and provides structured experimental protocols for its study.

Core Chemical Properties and Identification

This compound, systematically named 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a synthetic small molecule that has garnered significant interest for its potent biological activities. The hydrochloride salt of this compound is commonly used in research.

PropertyValue
CAS Number 172907-03-8 (for dihydrochloride)
Molecular Formula C₂₄H₃₈N₂O · 2HCl
Molecular Weight 443.5 g/mol
Appearance Crystalline solid
Solubility Soluble in water and methanol
Purity Typically ≥98%

Mechanism of Action: A Multi-Targeted Approach

This compound exhibits a complex mechanism of action, primarily centered around its high affinity for sigma receptors. It acts as a potent agonist at the sigma-2 (σ₂) receptor and an antagonist at the sigma-1 (σ₁) receptor. This dual activity contributes to its notable anti-cancer and anti-viral properties.

Modulation of Intracellular Calcium Homeostasis

A key aspect of this compound's activity is its ability to disrupt intracellular calcium (Ca²⁺) signaling. By interacting with sigma-2 receptors, which are enriched in the endoplasmic reticulum (ER), this compound inhibits the release of Ca²⁺ from this crucial intracellular store. This inhibition affects signaling pathways dependent on calcium fluctuations.

cluster_ER Endoplasmic Reticulum Ca2+ Ca²⁺ Cytosol Cytosolic Ca²⁺ Levels Ca2+->Cytosol Blocked This compound This compound Sigma2_Receptor σ₂ Receptor This compound->Sigma2_Receptor Ca_Release Ca²⁺ Release Inhibition Sigma2_Receptor->Ca_Release Ca_Release->Ca2+

Figure 1: this compound-mediated inhibition of calcium release from the endoplasmic reticulum.

P-glycoprotein (P-gp) Modulation

This compound has been shown to modulate the activity of P-glycoprotein (P-gp), a transmembrane efflux pump often associated with multidrug resistance in cancer cells. By reducing the expression and function of P-gp, this compound can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_Efflux Drug Efflux Pgp->Drug_Efflux This compound This compound Pgp_Modulation P-gp Expression & Function Inhibition This compound->Pgp_Modulation Pgp_Modulation->Pgp Pgp_Modulation->Drug_Efflux Inhibits Intracellular_Concentration Increased Intracellular Drug Concentration Chemotherapeutic_Drug Chemotherapeutic Drug Chemotherapeutic_Drug->Pgp Efflux Chemotherapeutic_Drug->Intracellular_Concentration

Figure 2: Modulation of P-glycoprotein-mediated drug efflux by this compound.

Induction of Caspase-Independent Apoptosis

This compound is known to induce programmed cell death, or apoptosis, through a caspase-independent pathway. This is a significant finding as it suggests that this compound may be effective in cancer cells that have developed resistance to traditional apoptosis-inducing therapies that rely on caspase activation. The precise molecular players in this pathway are a subject of ongoing research.

This compound This compound Sigma2_Activation σ₂ Receptor Activation This compound->Sigma2_Activation Mitochondrial_Stress Mitochondrial Stress Sigma2_Activation->Mitochondrial_Stress Apoptosis_Inducing_Factor Apoptosis-Inducing Factor (AIF) Release Mitochondrial_Stress->Apoptosis_Inducing_Factor DNA_Fragmentation DNA Fragmentation Apoptosis_Inducing_Factor->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Figure 3: Proposed pathway for this compound-induced caspase-independent apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Determination of Binding Affinity (Ki)

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Methodology: Competitive radioligand binding assay.

  • Preparation of Cell Membranes: Homogenize cultured cells (e.g., MCF-7) expressing sigma receptors in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]DTG for sigma receptors) and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC₅₀ value.

P-glycoprotein Expression Analysis

Objective: To determine the effect of this compound on the expression of P-glycoprotein.

Methodology: Western Blotting.

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for P-glycoprotein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in P-gp expression.

This technical guide provides a foundational understanding of this compound (PB28) for researchers in drug discovery and development. The provided data and protocols should serve as a valuable resource for further investigation into the therapeutic potential of this promising compound.

The Pivotal Role of CD28 in T-Cell Co-stimulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Functions, Signaling Cascades, and Therapeutic Targeting of the CD28 Receptor.

This technical guide provides a comprehensive overview of the Cluster of Differentiation 28 (CD28), a critical co-stimulatory receptor in the activation and function of T-lymphocytes. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and quantitative parameters that define the pivotal role of CD28 in the adaptive immune response. The content herein is curated to facilitate a deeper understanding of CD28 as a key therapeutic target in immunology and oncology.

Core Function of CD28: The "Second Signal" in T-Cell Activation

CD28 is a homodimeric glycoprotein expressed on the surface of T-cells that provides an essential co-stimulatory signal, often referred to as "signal two," which is required for the full activation of naive T-cells.[1][2] The primary signal, "signal one," is delivered through the T-cell receptor (TCR) upon recognition of a specific antigen presented by an antigen-presenting cell (APC).[1] However, TCR engagement alone is insufficient for a robust immune response and can lead to a state of T-cell anergy or unresponsiveness.[1] The binding of CD28 to its ligands, CD80 (B7-1) and CD86 (B7-2), on the surface of APCs delivers the crucial second signal.[1][3] This co-stimulation triggers a cascade of intracellular signaling events that promote T-cell proliferation, survival, cytokine production (notably Interleukin-2), and differentiation into effector and memory T-cells.[4][5][6]

Beyond its role in activating conventional T-cells, CD28 signaling is also vital for the development, homeostasis, and function of regulatory T-cells (Tregs), which play a critical role in maintaining immune tolerance and preventing autoimmunity.[4] The dual function of CD28 in both activating and regulating immune responses underscores its importance as a central modulator of the immune system.[2]

Quantitative Analysis of CD28 Interactions

The affinity and kinetics of the interaction between CD28 and its ligands are critical parameters that influence the strength and duration of the co-stimulatory signal. These interactions have been quantified using various biophysical techniques, primarily surface plasmon resonance (SPR).

Interacting MoleculesDissociation Constant (Kd)Association Rate Constant (kon) (M-1s-1)Dissociation Rate Constant (koff) (s-1)Experimental Method
sCD80 and CD28 Ig~200 nM4.7 x 105 - 6.6 x 1051.1 - 1.6Surface Plasmon Resonance (SPR)[7]
sCD80 and CTLA-4 Ig~12 nM6.2 x 105 - 9.4 x 1050.24 - 0.43Surface Plasmon Resonance (SPR)[7]

Note: sCD80 refers to the soluble form of CD80. CTLA-4 is another receptor for B7 ligands and is included for comparison of binding affinities. The ranges for kon and koff reflect measurements at different immobilization levels of the receptor.[7]

In the context of drug development, small molecule inhibitors targeting the CD80/CD28 interaction have been identified. For instance, a heterocyclic carboxylic acid derivative has been shown to inhibit this interaction with an IC50 value of 0.27 µM in in vitro assays.[8]

CD28 Signaling Pathways

Upon engagement by its ligands, the cytoplasmic tail of CD28, which lacks intrinsic enzymatic activity, becomes phosphorylated on key tyrosine residues.[4] This initiates the recruitment of several signaling and adaptor proteins, leading to the activation of multiple downstream pathways. Two major pathways are the Phosphoinositide 3-kinase (PI3K)-dependent and PI3K-independent pathways.

PI3K-Dependent Signaling Pathway

This pathway is crucial for T-cell survival and metabolism.

CD28_PI3K_Pathway CD28 CD28 PI3K PI3K CD28->PI3K Recruits & Activates CD80_86 CD80/CD86 CD80_86->CD28 Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Metabolism Glucose Metabolism & Survival mTOR->Metabolism BCL_XL BCL-XL NFkB->BCL_XL Upregulates BCL_XL->Metabolism

Caption: PI3K-dependent signaling cascade initiated by CD28.

PI3K-Independent Signaling Pathway

This pathway is critical for cytokine production and T-cell proliferation.

CD28_PI3K_Independent_Pathway CD28 CD28 GRB2 GRB2 CD28->GRB2 Recruits GADS GADS CD28->GADS Recruits PKCtheta PKCθ CD28->PKCtheta Recruits CD80_86 CD80/CD86 CD80_86->CD28 Binds Vav1 Vav1 GRB2->Vav1 Binds Sos Sos GRB2->Sos Binds Rac1_CDC42 Rac1/CDC42 Vav1->Rac1_CDC42 Activates Sos->Rac1_CDC42 Activates JNK JNK Rac1_CDC42->JNK Activates AP1 AP-1 JNK->AP1 Activates IL2_Production IL-2 Production AP1->IL2_Production Promotes NFkB_path NF-κB Pathway PKCtheta->NFkB_path Activates NFkB_path->IL2_Production Promotes

Caption: PI3K-independent signaling cascades downstream of CD28.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions.[9]

Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of CD28 with its ligands or potential inhibitors.

Methodology:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 dextran-coated).[10]

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]

    • Inject the recombinant CD28 protein (ligand) over the activated surface to achieve covalent immobilization via amine coupling.[10]

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Interaction:

    • Prepare a series of dilutions of the analyte (e.g., soluble CD80, CD86, or a small molecule inhibitor) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized CD28 surface at a constant flow rate.[11]

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the ligand. This is the association phase.[9]

    • Following the association phase, flow the running buffer alone over the sensor surface to monitor the dissociation of the analyte.[10]

  • Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values.

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

T-Cell Activation Assay using Flow Cytometry

This assay is used to assess the functional consequences of CD28 engagement on T-cell activation.

Objective: To measure the upregulation of activation markers (e.g., CD25, CD69) and cytokine production (e.g., IL-2) in T-cells following co-stimulation.

Methodology:

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[12]

    • Alternatively, isolate T-cells from lymphoid tissues.[2]

  • T-Cell Stimulation:

    • Coat a 96-well plate with an anti-CD3 antibody (to provide signal one).[12]

    • Wash the plate to remove unbound antibody.

    • Add the prepared T-cells to the wells.

    • Add a soluble anti-CD28 antibody to the cell culture to provide the co-stimulatory signal.[12]

    • Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.[12]

  • Flow Cytometry Staining:

    • Harvest the stimulated cells and wash them with a suitable buffer (e.g., PBS with BSA).

    • For surface marker analysis, incubate the cells with fluorescently-labeled antibodies against activation markers like CD25 and CD69.

    • For intracellular cytokine analysis, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture. Then, fix and permeabilize the cells before staining with a fluorescently-labeled anti-IL-2 antibody.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to quantify the percentage of cells expressing the activation markers and the mean fluorescence intensity of the cytokine staining.

Conclusion

CD28 is a central and indispensable molecule in the adaptive immune system. Its function as a co-stimulatory receptor is critical for the activation, proliferation, and differentiation of T-cells, thereby shaping the nature and magnitude of the immune response. The detailed understanding of its signaling pathways and the quantitative parameters of its interactions provide a solid foundation for the rational design of novel immunomodulatory therapies. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to investigate the multifaceted roles of CD28 in health and disease. As our knowledge of the intricacies of immune regulation continues to expand, the targeting of the CD28 pathway will undoubtedly remain a promising avenue for the development of innovative treatments for a wide range of conditions, from autoimmune diseases to cancer.

References

DB28 ligand binding to MR1 protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of the DB28 Ligand with the MR1 Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Major Histocompatibility Complex, Class I-related protein (MR1) is a monomorphic antigen-presenting molecule crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells. MR1 typically presents microbial riboflavin-based metabolites, which act as potent agonists for the MAIT T cell receptor (TCR). The discovery of synthetic ligands that modulate this interaction provides powerful tools for studying MR1 biology and offers potential therapeutic avenues. This document provides a comprehensive technical overview of the binding of a novel inhibitory ligand, 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid (this compound), to the MR1 protein. We detail its unique binding mechanism, present quantitative binding data, outline key experimental protocols, and illustrate the associated cellular pathways.

Mechanism of this compound Binding and Cellular Consequences

This compound was identified through an in silico screen of the MR1 ligand-binding pocket as a small molecule capable of modulating MR1 function.[1] Unlike canonical agonist ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound functions as a competitive inhibitor.[1][2]

Molecular Interaction

Structural studies have revealed that this compound binds within the A′-pocket of the MR1 molecule.[1][3] A key distinguishing feature of its interaction is the absence of a covalent Schiff base with the Lys43 residue of MR1.[1][4][5] Agonist ligands typically form this covalent bond, which is a critical step for stabilizing the MR1 complex and triggering its egress from the endoplasmic reticulum (ER).[5] Instead, this compound is sequestered within the binding pocket through a network of non-covalent hydrophobic and polar contacts.[1][3]

Cellular Trafficking and Surface Expression

The binding of this compound to MR1 induces a distinct cellular fate for the protein complex. By failing to form a stabilizing Schiff base, the MR1-DB28 complex is retained within the endoplasmic reticulum in an immature, ligand-receptive state.[1][3][4] This ER retention prevents the MR1 molecule from trafficking to the cell surface, leading to a marked down-regulation of its surface expression.[2][4] This mechanism effectively reduces the availability of MR1 for presenting activating ligands to MAIT cells, thereby inhibiting their activation.[1][4]

cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cell Surface MR1_unloaded Unloaded MR1 MR1_Agonist MR1-Agonist Complex (Schiff Base Formed) MR1_this compound MR1-DB28 Complex (Retained in ER) Agonist Agonist Ligand (e.g., 5-OP-RU) Agonist->MR1_unloaded Binds & Covalently Links (Lys43) DB28_ligand This compound Ligand DB28_ligand->MR1_unloaded Binds Non-Covalently (Competitive) MR1_Surface Surface MR1-Agonist MR1_Agonist->MR1_Surface Egress & Trafficking MAIT_Cell MAIT Cell MR1_Surface->MAIT_Cell TCR Engagement & Activation cluster_0 Step 1: Baseline Binding cluster_1 Step 2: Competition cluster_2 Step 3: Readout MR1 Empty MR1 Complex MR1-JYM20 Complex (High Polarization) MR1->Complex Fluor_Ligand Fluorescent Ligand (JYM20) Fluor_Ligand->Complex Complex_2 MR1-JYM20 Complex Displaced Free JYM20 (Low Polarization) Complex_2->Displaced MR1_this compound MR1-DB28 Complex Complex_2->MR1_this compound This compound This compound Ligand This compound->Complex_2 Competes & Binds Detector Measure Fluorescence Polarization Signal Displaced->Detector Plot Plot Signal vs. [this compound] Calculate IC50 Detector->Plot cluster_0 Agonist Pathway (Control) cluster_1 Inhibitory Pathway (this compound) APC1 APC (e.g., THP-1-MR1) MAIT1 MAIT Cell APC1->MAIT1 Co-culture Agonist Agonist Ligand (5-OP-RU) Agonist->APC1 Activation MAIT Cell Activation (IFN-γ Release, CD69+) MAIT1->Activation APC2 APC (e.g., THP-1-MR1) MAIT2 MAIT Cell APC2->MAIT2 Co-culture This compound This compound Ligand This compound->APC2 Pre-incubation Agonist2 Agonist Ligand (5-OP-RU) Agonist2->APC2 Inhibition No Activation MAIT2->Inhibition

References

Unraveling the Core Principles of p28 in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and cancer biology, the peptide p28 has emerged as a significant molecule of interest. Derived from the bacterial protein azurin, this 28-amino acid peptide has demonstrated notable anti-cancer properties, primarily through its modulation of the tumor suppressor protein p53.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the basic principles of p28 in cell biology, focusing on its mechanism of action, the signaling pathways it influences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Stabilization of p53

The primary mechanism by which p28 exerts its anti-tumor effects is through the post-translational stabilization of the p53 protein.[1][3][4][7] Unlike many other molecules that target the p53 pathway, p28's action is independent of the well-characterized p53 inhibitor, HDM2.[2][7] Instead, p28 directly interferes with the COP1 (Constitutive Photomorphogenic 1) E3 ubiquitin ligase-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3][4]

Computational modeling and experimental data have shown that p28 binds to specific motifs within the DNA-binding domain (DBD) of p53.[1][2][4][7] This binding physically obstructs the interaction between p53 and COP1, a major regulator of p53 activity in several cancers.[1][2][3][7] By inhibiting COP1-mediated degradation, p28 leads to an accumulation of both wild-type and some mutant forms of p53 in cancer cells.[1][3][5]

This stabilization of p53 triggers downstream signaling events that contribute to cell cycle arrest and apoptosis. Specifically, the increased levels of p53 lead to the transcriptional activation of downstream target genes, most notably the cyclin-dependent kinase inhibitor p21.[1][2] The upregulation of p21 plays a crucial role in halting the cell cycle at the G2/M phase.[2][7]

Signaling Pathways Modulated by p28

The influence of p28 extends beyond the direct stabilization of p53, impacting interconnected signaling pathways crucial for cancer cell proliferation and survival.

p28-p53 Signaling Pathway

The central signaling cascade initiated by p28 involves its entry into cancer cells, binding to p53, and the subsequent downstream effects.

p28_p53_pathway cluster_cell Cancer Cell p28_ext p28 (extracellular) p28_int p28 (intracellular) p28_ext->p28_int Cellular Uptake p53 p53 p28_int->p53 Binds to DBD COP1 COP1 (E3 Ligase) p28_int->COP1 Inhibits Binding Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces COP1->p53 Binds & Ubiquitinates Ub Ubiquitin G2M_arrest G2/M Cell Cycle Arrest p21->G2M_arrest Induces

p28-p53 Signaling Pathway
Anti-Angiogenic Effects

Beyond its effects on p53, p28 has also been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth.[3][5] This is achieved through the inhibition of key signaling molecules involved in endothelial cell migration and proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Focal Adhesion Kinase (FAK), and Akt/PI3K.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on p28, providing a comparative overview of its effects on various cellular components.

Table 1: Effect of p28 on Protein Levels

Cell Linep53 Statusp28 ConcentrationTreatment DurationEffect on Protein LevelsReference
MCF-7Wild-typeNot specified72 hrSignificant increase in p53 and p21; >80% decrease in COP1; Significant reduction in FoxM1[2]
Mel-29Wild-type50 µmol/L24-72 hrIncrease in p53 and p21; Decrease in FoxM1[1]
Mel-23Mutant50 µmol/L24-72 hrIncrease in p53 and p21; Decrease in FoxM1[1]
MDD2Dominant-negativeNot specified72 hrNo significant change in p53 and p21; Increase in FoxM1 and COP1[2]
HCT116Wild-type50 & 100 µM24-72 hrStabilization of p53; Upregulation of p21 and p27[3]
HT29Mutant50 & 100 µM24-72 hrStabilization of p53; Upregulation of p21 and p27[3]

Table 2: Cellular Effects of p28

EffectCell Line(s)p28 ConcentrationOutcomeReference
Cell Cycle ArrestMCF-7, Mel-29, Mel-23Not specified / 50 µmol/LInhibition at G2/M phase[1][2][7]
Inhibition of AngiogenesisNot specifiedNot specifiedDecreased phosphorylation of VEGFR-2, FAK, and Akt[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cellular effects of p28.

Western Blotting for p53 and p21

Objective: To determine the effect of p28 on the protein levels of p53 and its downstream target p21.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with the desired concentrations of p28 for specified time points (e.g., 24, 48, 72 hours). Include an untreated control.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel (a 12% gel is suitable for p21, while a 10% gel can be used for p53).[8][9]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of p28 on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with p28 as described for Western blotting.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.[11][12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye such as propidium iodide (PI) and RNase A to eliminate RNA-associated signals.[12][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

MTT Assay for Cell Viability

Objective: To evaluate the effect of p28 on cancer cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of p28 and incubate for the desired duration.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of p28 on cancer cells.

experimental_workflow cluster_workflow Experimental Workflow for p28 Analysis cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with p28 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (p53, p21, COP1) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on p28's Efficacy and Mechanism data_analysis->conclusion

General Experimental Workflow

Conclusion

The peptide p28 represents a promising therapeutic agent with a distinct mechanism of action centered on the non-HDM2-mediated stabilization of p53. By inhibiting the E3 ubiquitin ligase COP1, p28 leads to an accumulation of p53, triggering cell cycle arrest and apoptosis in cancer cells. Furthermore, its anti-angiogenic properties add to its potential as a multi-faceted anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of p28 and similar peptide-based cancer therapies. The continued exploration of p28's interactions within the complex network of cellular signaling will undoubtedly pave the way for novel drug development strategies.

References

Methodological & Application

Unraveling the Enigma of "DB28" in Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the experimental protocols surrounding a compound designated "DB28" for cell culture applications have yielded no specific, publicly available scientific literature or supplier information. Extensive searches have revealed references to unrelated entities, including a luxury timepiece and a historical machine gun, suggesting a possible misnomer or a highly specialized, non-commercial compound.

For researchers, scientists, and drug development professionals seeking information on novel compounds, the absence of accessible data on "this compound" presents a significant challenge. Standard repositories of chemical and biological information, as well as published research articles, do not contain experimental protocols, quantitative data, or established signaling pathways associated with a substance referred to as "this compound" in the context of cell culture.

The search results did, however, bring to light other designations with similar alphanumeric identifiers, which are briefly outlined below to avoid confusion:

  • De Bethune this compound: A high-end Swiss watch.

  • DP-28: A Soviet-era light machine gun.

  • CD28: A well-characterized protein that plays a crucial role in the activation of T-cells. It is a key co-stimulatory molecule in the immune system.[1][2][3]

  • GA28: An immortalized goat KNDy neuron cell line used in neurobiological research.[4]

Given the lack of information, it is plausible that "this compound" could be an internal, proprietary name for a compound within a specific research institution or company that has not yet been disclosed in public forums or scientific publications.

Recommendations for Researchers

For those encountering the term "this compound" in their research, it is recommended to:

  • Verify the Compound Name: Double-check the original source of the information for any potential typographical errors or alternative designations.

  • Consult Internal Documentation: If the term originates from within an organization, consult internal databases, lab notebooks, or senior researchers who may have institutional knowledge of the compound.

  • Contact the Primary Source: If "this compound" is mentioned in a specific publication or presentation, reaching out to the authors directly is the most effective way to obtain detailed information.

Without concrete data on the mechanism of action, cellular targets, or established protocols, it is impossible to provide the detailed application notes and experimental procedures as initially requested. The scientific community relies on transparent and accessible data to validate and build upon research findings. Should information regarding "this compound" become publicly available, a comprehensive analysis of its properties and applications in cell culture can be conducted.

References

Application Notes and Protocols: Utilizing DB28 to Investigate MR1 Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Major Histocompatibility Complex, class I-related protein (MR1) is a non-polymorphic antigen-presenting molecule crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells.[1] MR1 presents microbial-derived vitamin B metabolites, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), leading to MAIT cell activation and subsequent immune responses.[2] Unlike classical MHC molecules, MR1 surface expression is highly dependent on ligand binding, a process that initiates its trafficking from the endoplasmic reticulum (ER) to the cell surface.[1][3] The small molecule 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid, known as DB28, has been identified as a potent modulator of MR1 trafficking.[4] These application notes provide a comprehensive guide for utilizing this compound as a tool to study the intricate mechanisms of MR1 trafficking and its functional consequences on MAIT cell activation.

Mechanism of Action of this compound

This compound was identified through an in silico screen of the MR1 ligand-binding pocket.[4] Structural studies have confirmed that this compound binds within the A′ pocket of MR1.[5] However, unlike canonical MR1 ligands, this compound does not form a Schiff base with the key lysine residue (Lys43) within this pocket.[4][5] Instead, it is stabilized by a network of hydrophobic interactions and hydrogen bonds.[5]

The binding of this compound to MR1 has a profound impact on its subcellular localization. It effectively downregulates MR1 from the cell surface by retaining the MR1 molecules in the endoplasmic reticulum in an immature, endoglycosidase-H sensitive form.[3][4] This intracellular retention prevents MR1 from presenting activating ligands to MAIT cells, thereby inhibiting their activation.[4][5] The activity of this compound is not species-specific, as it has been shown to be effective in both human and murine cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the effects of this compound and its analog, NV18.1, on MR1 surface expression and MAIT cell activation.

Table 1: Comparative Potency of this compound and NV18.1 on MR1 Downregulation

CompoundCell LineEC50 (µM) for MR1 Downregulation
This compoundTHP1-MR1~10
NV18.1THP1-MR1~50
This compoundC1R-MR1~20
NV18.1C1R-MR1>100

Data extrapolated from reported dose-response curves. NV18.1 is a methyl ester analog of this compound and is less potent.[5]

Table 2: Inhibition of MAIT Cell Activation by this compound

Antigen Presenting CellMAIT Cell AgonistThis compound Concentration (µg/mL)Inhibition of IFN-γ Secretion (%)
THP1-MR1DB19 (20 µg/mL)20>80
THP1-MR15-OP-RU (5 ng/mL)20>90
BEAS2BBacillus Calmette-Guérin (BCG)20~50

This compound pre-treatment of antigen-presenting cells significantly inhibits MAIT cell activation induced by various agonists.[2]

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on MR1 trafficking and function.

Protocol 1: Analysis of MR1 Surface Expression by Flow Cytometry

This protocol details the procedure for quantifying cell surface MR1 levels following treatment with this compound.

Materials:

  • MR1-expressing cells (e.g., THP1-MR1, C1R-MR1)

  • Complete cell culture medium

  • This compound (and NV18.1 as a control)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Primary antibody: Anti-MR1 monoclonal antibody (clone 26.5 or 8F2.F9)

  • Secondary antibody: Fluorochrome-conjugated anti-mouse IgG

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed MR1-expressing cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight if necessary.

  • Compound Treatment: Prepare serial dilutions of this compound and NV18.1 in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Gently harvest the cells and transfer them to FACS tubes.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Primary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-MR1 primary antibody at the manufacturer's recommended concentration.

  • Incubation: Incubate on ice for 30-45 minutes, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer as described in step 5.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.

  • Incubation: Incubate on ice for 30 minutes, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the MR1 signal.

Protocol 2: Visualization of MR1 Intracellular Retention by Immunofluorescence Microscopy

This protocol allows for the qualitative assessment of MR1 localization within the cell.

Materials:

  • Adherent MR1-expressing cells (e.g., HeLa-MR1)

  • Glass coverslips

  • Complete cell culture medium

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: Anti-MR1 monoclonal antibody

  • Primary antibody: Anti-Calnexin or Anti-PDI antibody (ER markers)

  • Fluorochrome-conjugated secondary antibodies (with distinct colors)

  • DAPI solution

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to reach 60-70% confluency.

  • Compound Treatment: Treat the cells with this compound (e.g., 20 µg/mL) or a vehicle control for 18-24 hours.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-MR1 and an anti-ER marker) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a cocktail of fluorochrome-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization of MR1 and the ER marker will indicate intracellular retention.

Protocol 3: MAIT Cell Activation Assay

This protocol measures the functional consequence of this compound treatment on the ability of antigen-presenting cells to activate MAIT cells.

Materials:

  • Antigen-presenting cells (APCs) (e.g., THP1-MR1)

  • MAIT cell line or primary MAIT cells

  • Complete RPMI-1640 medium

  • This compound

  • MAIT cell agonist (e.g., 5-OP-RU or methylglyoxal)

  • 96-well flat-bottom culture plate

  • Human IFN-γ ELISA kit

Procedure:

  • APC Seeding: Seed APCs in a 96-well plate at a density of 5 x 10^4 cells/well.

  • This compound Pre-treatment: Treat the APCs with varying concentrations of this compound for 2 hours at 37°C.

  • Agonist Stimulation: Add the MAIT cell agonist to the wells.

  • Co-culture: Add MAIT cells to the wells at a 1:1 ratio with the APCs.

  • Incubation: Co-culture the cells for 16-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • IFN-γ ELISA: Measure the concentration of IFN-γ in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.

MR1_Trafficking_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Surface MR1_unfolded Unfolded MR1 MR1_folded Ligand-bound MR1 MR1_unfolded->MR1_folded Ligand Binding (Schiff Base) MR1_this compound This compound-bound MR1 MR1_unfolded->MR1_this compound This compound Binding (No Schiff Base) MR1_processed Processed MR1 MR1_folded->MR1_processed Trafficking Ligand Activating Ligand (e.g., 5-OP-RU) Ligand->MR1_folded This compound This compound This compound->MR1_this compound MR1_this compound->MR1_this compound MR1_surface Surface MR1 MR1_processed->MR1_surface Exocytosis MAIT_TCR MAIT Cell TCR MR1_surface->MAIT_TCR Antigen Presentation Activation MAIT Cell Activation MAIT_TCR->Activation Flow_Cytometry_Workflow start Seed MR1-expressing cells treatment Treat with this compound or vehicle start->treatment incubation Incubate 18-24h treatment->incubation harvest Harvest cells incubation->harvest wash1 Wash with FACS buffer harvest->wash1 primary_ab Incubate with anti-MR1 Ab wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with fluorescent secondary Ab wash2->secondary_ab wash3 Wash secondary_ab->wash3 acquire Acquire on flow cytometer wash3->acquire analyze Analyze MFI of MR1 acquire->analyze MAIT_Activation_Workflow start Seed APCs pretreatment Pre-treat APCs with this compound start->pretreatment agonist Add MAIT cell agonist pretreatment->agonist coculture Add MAIT cells and co-culture 16-24h agonist->coculture supernatant Collect supernatant coculture->supernatant elisa Perform IFN-γ ELISA supernatant->elisa analyze Analyze IFN-γ concentration elisa->analyze

References

Application of DB28 in MAIT Cell Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immune surveillance, particularly at mucosal surfaces. They recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. The discovery of ligands that can modulate MAIT cell activity is of significant interest for therapeutic development in infectious diseases, autoimmune disorders, and cancer. DB28 is a novel small molecule that acts as a competitive inhibitor of MAIT cell activation.[1][2] Unlike activating ligands which promote the trafficking of MR1 to the cell surface, this compound retains MR1 in the endoplasmic reticulum, thereby reducing its surface expression and preventing MAIT cell recognition of activating antigens.[2] These application notes provide detailed protocols for utilizing this compound in MAIT cell research.

Mechanism of Action

This compound functions as an MR1 ligand, binding within the A'-pocket of the MR1 molecule.[2] However, unlike canonical MAIT cell agonists such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a Schiff base with the MR1 molecule.[2] This distinct binding mode leads to the retention of the MR1-DB28 complex within the endoplasmic reticulum (ER), preventing its translocation to the cell surface. Consequently, the density of MR1 on the antigen-presenting cell (APC) surface is significantly reduced, leading to a dose-dependent inhibition of MAIT cell activation by agonist ligands.[1][3]

Quantitative Data Summary

The inhibitory effect of this compound on MAIT cell activation is dose-dependent. The following table summarizes the quantitative data from various in vitro experiments.

Cell Type Used for StimulationMAIT Cell AgonistThis compound Concentration (μg/mL)ReadoutObserved EffectReference
THP1-MR1DB19 (20 μg/mL)0.2, 2, 20IFN-γ secretionDose-dependent inhibition of IFN-γ secretion.[3][3]
THP1-MR15-OP-RU (5 ng/mL)20IFN-γ secretionSignificant reduction in IFN-γ secretion.[3][3]
BEAS2B (infected with BCG)Bacterial metabolites20MAIT cell activationSignificant reduction in MAIT cell activation.[3][3]
PBMC (infected with E. coli)Bacterial metabolites20MAIT cell activationSignificant reduction in MAIT cell activation.[3][3]
THP1-MR1Ac-6-FP or 5-OP-RU20MR1 surface expressionAbrogation of agonist-induced MR1 upregulation.[4][4]

Experimental Protocols

Preparation and Storage of this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Ultrasonic bath (optional)

Protocol:

  • To prepare a stock solution, dissolve this compound in DMSO to a concentration of 100 mg/mL.[5] This may require sonication to fully dissolve.[5]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • For long-term storage, store the stock solution at -80°C for up to 6 months.[5]

  • For short-term storage, the stock solution can be kept at -20°C for up to 1 month.[5]

  • When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

In Vitro Inhibition of MAIT Cell Activation

This protocol describes how to assess the inhibitory effect of this compound on MAIT cell activation using a co-culture system of antigen-presenting cells (APCs) and MAIT cells.

Materials:

  • MR1-expressing APCs (e.g., THP1-MR1 cells)

  • Isolated primary human MAIT cells or a MAIT cell line

  • Complete cell culture medium

  • MAIT cell agonist (e.g., 5-OP-RU or acetyl-6-formylpterin [Ac-6-FP])

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • ELISA kit for IFN-γ or flow cytometer for activation marker analysis (e.g., anti-CD69, anti-CD25)

Protocol:

  • Seed MR1-expressing APCs (e.g., THP1-MR1) at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Carefully remove the medium from the APCs and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[3]

  • Prepare the MAIT cell agonist at the desired concentration in complete culture medium.

  • Add 50 µL of the agonist solution to the wells containing the APCs and this compound.

  • Isolate MAIT cells from PBMCs or use a MAIT cell line. Resuspend the MAIT cells in complete culture medium.

  • Add 50 µL of the MAIT cell suspension (e.g., at 1 x 10^5 cells/well) to each well.

  • Incubate the co-culture for 16-24 hours at 37°C in a 5% CO2 incubator.[3]

  • After incubation, collect the supernatant for IFN-γ analysis by ELISA, or harvest the cells for flow cytometry analysis of activation markers.

Flow Cytometry Analysis of MR1 Surface Expression

This protocol details the procedure for measuring the effect of this compound on the surface expression of MR1 on APCs.

Materials:

  • MR1-expressing APCs (e.g., THP1-MR1 cells)

  • This compound stock solution

  • MAIT cell agonist (optional, to assess competitive inhibition)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Anti-MR1 antibody (e.g., clone 26.5)

  • Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)

  • Flow cytometer

Protocol:

  • Seed MR1-expressing APCs in a 24-well plate at an appropriate density.

  • Treat the cells with the desired concentrations of this compound and/or agonist for 5-18 hours at 37°C in a 5% CO2 incubator.[4]

  • Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Wash the cells once with cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.

  • Add the anti-MR1 primary antibody at the recommended dilution.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 1 mL of flow cytometry staining buffer.

  • If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 1 mL of flow cytometry staining buffer.

  • Resuspend the cells in 300-500 µL of flow cytometry staining buffer for analysis on a flow cytometer.

  • Analyze the geometric mean fluorescence intensity (gMFI) of the MR1 staining.

Visualizations

Signaling Pathway of this compound-Mediated Inhibition of MAIT Cell Activation

DB28_Inhibition_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_ER cluster_MAIT MAIT Cell MR1_synthesis MR1 Synthesis MR1_ER MR1 MR1_synthesis->MR1_ER ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus MR1_Surface Surface MR1 Golgi->MR1_Surface Cell_Surface Cell Surface MAIT_TCR MAIT TCR Cell_Surface->MAIT_TCR Reduced Recognition MR1_Surface->MAIT_TCR Recognition MR1_this compound MR1-DB28 Complex MR1_ER->MR1_this compound Binds MR1_Agonist MR1-Agonist Complex MR1_ER->MR1_Agonist Binds DB28_ER This compound DB28_ER->MR1_this compound Agonist_ER Agonist (e.g., 5-OP-RU) Agonist_ER->MR1_Agonist MR1_this compound->ER Retention MR1_Agonist->Golgi Trafficking No_Activation No Activation MAIT_TCR->No_Activation Activation Activation (Cytokine Production) MAIT_TCR->Activation DB28_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed APCs prep_this compound Prepare this compound Dilutions start->prep_this compound add_this compound Add this compound to APCs (2h incubation) prep_this compound->add_this compound prep_agonist Prepare Agonist add_agonist Add Agonist to APCs prep_agonist->add_agonist prep_mait Prepare MAIT Cells add_mait Add MAIT Cells to Co-culture prep_mait->add_mait add_this compound->add_agonist add_agonist->add_mait incubate Incubate Co-culture (16-24h) add_mait->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant harvest_cells Harvest Cells incubate->harvest_cells elisa IFN-γ ELISA collect_supernatant->elisa flow Flow Cytometry (Activation Markers) harvest_cells->flow end Results elisa->end flow->end MR1_Trafficking_Logic start MR1 in Endoplasmic Reticulum ligand_binding Ligand Binding start->ligand_binding agonist Agonist Ligand (e.g., 5-OP-RU) ligand_binding->agonist This compound This compound ligand_binding->this compound agonist_complex MR1-Agonist Complex Formation agonist->agonist_complex db28_complex MR1-DB28 Complex Formation This compound->db28_complex er_exit ER Exit and Trafficking to Cell Surface agonist_complex->er_exit er_retention Retention in ER db28_complex->er_retention surface_expression Increased MR1 Surface Expression er_exit->surface_expression reduced_expression Decreased MR1 Surface Expression er_retention->reduced_expression mait_activation MAIT Cell Activation surface_expression->mait_activation mait_inhibition MAIT Cell Inhibition reduced_expression->mait_inhibition

References

Application Notes and Protocols for Measuring the Effects of DB28 on MR1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols used to measure the effects of DB28, a novel MR1 ligand, on the antigen-presenting molecule MR1. This compound has been identified as a competitive inhibitor of MR1, preventing the activation of Mucosal-Associated Invariant T (MAIT) cells.[1] Understanding the interaction between this compound and MR1 is crucial for the development of therapeutics targeting MR1-mediated immune responses.

Overview of this compound and its Mechanism of Action

This compound is a small molecule that binds to MR1 within the A' pocket. Unlike canonical agonist ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a Schiff base with the lysine 43 (Lys43) residue in the MR1 binding pocket.[2] Instead, its binding is stabilized by a network of hydrophobic interactions and hydrogen bonds.[2] The primary effect of this compound binding is the intracellular retention of MR1 molecules, preventing their trafficking to the cell surface.[2][3] This leads to a reduction in the number of MR1 molecules available to present agonist ligands to MAIT cells, thereby inhibiting their activation.[1]

Key Experimental Techniques and Protocols

Several key experiments are employed to elucidate the effects of this compound on MR1. These include assessing MR1 cell surface expression, measuring the inhibition of MAIT cell activation, and determining the binding affinity of this compound to MR1.

Measurement of MR1 Cell Surface Expression

A fundamental method to assess the effect of this compound is to measure the level of MR1 on the cell surface of antigen-presenting cells (APCs). A decrease in surface MR1 in the presence of this compound is indicative of its inhibitory activity.

This protocol details the steps to quantify MR1 surface expression on a human monocytic cell line (THP-1) engineered to overexpress MR1 (THP1-MR1).

Materials:

  • THP1-MR1 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • This compound solution (e.g., 20 µg/mL in DMSO)

  • Agonist ligand (e.g., 5-OP-RU, 5 µg/mL)

  • Antagonist ligand (e.g., Acetyl-6-formylpterin [Ac-6-FP], 1 µg/mL) as a control

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Anti-MR1 antibody (clone 26.5 or 8F2.F9) conjugated to a fluorophore (e.g., PE or APC)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture THP1-MR1 cells in complete RPMI-1640 medium.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Compound Incubation:

    • Add this compound to the desired final concentration (e.g., 20 µg/mL) to the appropriate wells.

    • Include wells with agonist (5-OP-RU) and antagonist (Ac-6-FP) ligands as positive and negative controls for MR1 upregulation and downregulation, respectively.

    • Include a vehicle control (DMSO).

    • Incubate for 5-7 hours or overnight at 37°C in a CO2 incubator.[4]

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in FACS buffer.

    • Add the fluorophore-conjugated anti-MR1 antibody or isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Determine the geometric mean fluorescence intensity (Geo MFI) for the MR1 staining in each condition.

    • Compare the Geo MFI of this compound-treated cells to the vehicle control to quantify the downregulation of MR1.

MAIT Cell Activation Assays

These assays directly measure the functional consequence of this compound's effect on MR1, which is the inhibition of MAIT cell activation. Activation is typically assessed by measuring cytokine release.

This protocol describes a co-culture assay to measure the inhibition of MAIT cell activation by this compound-treated APCs.

Materials:

  • THP1-MR1 cells (or other MR1-expressing APCs)

  • MAIT cells (either a clonal line or isolated from PBMCs)

  • Complete RPMI-1640 medium

  • This compound solution

  • MAIT cell agonist ligand (e.g., 5-OP-RU or DB19)

  • IFN-γ ELISA kit

  • 96-well culture plates

Procedure:

  • APC Preparation:

    • Seed THP1-MR1 cells in a 96-well plate at 1 x 10^5 cells per well.

    • Pulse the cells with varying concentrations of this compound for 2 hours at 37°C.[3]

  • Agonist Addition:

    • Add a known concentration of a MAIT cell agonist (e.g., 20 µg/mL DB19 or 5 ng/mL 5-OP-RU) to the wells.[3]

  • MAIT Cell Co-culture:

    • Add MAIT cells to the wells at a suitable effector-to-target ratio (e.g., 1:1).

    • Incubate the co-culture for 16-24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

  • IFN-γ Measurement:

    • Perform an IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the IFN-γ standards.

    • Calculate the concentration of IFN-γ in each sample.

    • Plot the IFN-γ concentration against the this compound concentration to determine the dose-dependent inhibition of MAIT cell activation.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on MR1 Cell Surface Expression

Treatment ConditionConcentrationGeo MFI of MR1 Expression (Mean ± SD)% MR1 Downregulation vs. Vehicle
Vehicle (DMSO)-1500 ± 1200%
This compound20 µg/mL300 ± 4580%
5-OP-RU5 µg/mL3500 ± 250-133% (Upregulation)
Ac-6-FP1 µg/mL450 ± 6070%

Table 2: Inhibition of MAIT Cell Activation by this compound

This compound Concentration (µg/mL)Agonist (5-OP-RU, 5 ng/mL)IFN-γ Concentration (pg/mL) (Mean ± SD)% Inhibition of IFN-γ Release
0+2500 ± 2000%
1+1800 ± 15028%
5+900 ± 11064%
10+400 ± 5084%
20+150 ± 3094%
20-< 50-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the experimental workflows and the proposed signaling pathway.

experimental_workflow_flow_cytometry cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Seed THP1-MR1 cells incubate Incubate with this compound, agonists, or vehicle start->incubate harvest Harvest and wash cells incubate->harvest stain Stain with anti-MR1 Ab harvest->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze Geo MFI acquire->analyze

Caption: Workflow for MR1 cell surface expression analysis by flow cytometry.

experimental_workflow_mait_activation cluster_apc_prep APC Preparation cluster_coculture Co-culture cluster_elisa Cytokine Measurement seed_apc Seed THP1-MR1 cells pulse_this compound Pulse with this compound seed_apc->pulse_this compound add_agonist Add agonist (e.g., 5-OP-RU) pulse_this compound->add_agonist add_mait Add MAIT cells add_agonist->add_mait incubate_coculture Incubate for 16-24h add_mait->incubate_coculture collect_supernatant Collect supernatant incubate_coculture->collect_supernatant perform_elisa Perform IFN-γ ELISA collect_supernatant->perform_elisa

Caption: Workflow for MAIT cell activation assay.

db28_mechanism_of_action cluster_er Endoplasmic Reticulum cluster_surface Cell Surface MR1_synthesis MR1 Synthesis MR1_DB28_complex MR1-DB28 Complex (Immature) MR1_synthesis->MR1_DB28_complex Binds MR1_Agonist_complex MR1-Agonist Complex (Mature) MR1_synthesis->MR1_Agonist_complex Binds This compound This compound MR1_DB28_complex->MR1_Agonist_complex Competitively Inhibits MR1_surface Surface MR1 MR1_DB28_complex->MR1_surface Trafficking Blocked Agonist Agonist Ligand (e.g., 5-OP-RU) MR1_Agonist_complex->MR1_surface Traffics to Surface MAIT_cell MAIT Cell MR1_surface->MAIT_cell Presents Agonist & Activates

Caption: Proposed mechanism of action for this compound on MR1.

References

Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Assay Development for a Hypothetical Anti-Trypanosomal Compound (Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutics against parasitic diseases, such as Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, is a critical global health priority. In vitro assays represent the foundational step in the drug discovery pipeline, enabling the identification and characterization of new chemical entities with anti-parasitic activity. These assays are essential for determining a compound's potency, selectivity, and mechanism of action.

This document provides a detailed guide for the in vitro characterization of a hypothetical anti-trypanosomal agent, "Compound X." The protocols and workflows described herein are designed to be adaptable for various compounds targeting similar biological pathways. For the purpose of this guide, we will hypothesize that Compound X targets a key enzyme in the glycolytic pathway of T. brucei, a critical metabolic pathway for the parasite's survival in the mammalian bloodstream.

Proposed Mechanism of Action of Compound X

Trypanosoma brucei bloodstream forms are heavily reliant on glycolysis for their energy production. Unlike their mammalian hosts, their glycolytic enzymes are compartmentalized within a specialized organelle called the glycosome. This unique biological feature presents an attractive target for selective drug development. We hypothesize that Compound X inhibits a critical glycosomal enzyme, such as hexokinase or phosphofructokinase, thereby disrupting the parasite's energy metabolism and leading to cell death.

cluster_parasite Trypanosoma brucei cluster_glycosome Glycosome Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Glycolysis_Intermediates Glycolysis Intermediates F16BP->Glycolysis_Intermediates ATP ATP Glycolysis_Intermediates->ATP CompoundX Compound X CompoundX->F6P Inhibition

Caption: Proposed mechanism of action of Compound X on the glycolytic pathway in Trypanosoma brucei.

Experimental Protocols

Primary Screening: In Vitro Anti-trypanosomal Activity Assay

This assay determines the potency of Compound X against bloodstream forms of T. brucei.

Principle: A resazurin-based cell viability assay is used to measure the metabolic activity of the parasites after incubation with the test compound. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by viable cells. The fluorescence intensity is directly proportional to the number of living parasites.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

  • Compound X (stock solution in DMSO)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well black, clear-bottom microplates

  • Positive control (e.g., Suramin)

  • Negative control (medium with 0.5% DMSO)

Procedure:

  • Culture T. brucei in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.

  • Prepare a serial dilution of Compound X in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well plate, add 100 µL of parasite suspension (1 x 10^4 cells/well).

  • Add 100 µL of the diluted Compound X to the respective wells. Include positive and negative controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the half-maximal effective concentration (EC50) using a suitable software (e.g., GraphPad Prism).

start Start culture Culture T. brucei start->culture plate_parasites Plate parasites in 96-well plate culture->plate_parasites prepare_compound Prepare serial dilutions of Compound X add_compound Add Compound X dilutions to wells prepare_compound->add_compound plate_parasites->add_compound incubate1 Incubate for 48h add_compound->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate for 24h add_resazurin->incubate2 read_fluorescence Measure fluorescence incubate2->read_fluorescence calculate_ec50 Calculate EC50 read_fluorescence->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the in vitro anti-trypanosomal activity assay.

Secondary Assay: Glycosomal Enzyme Inhibition Assay

This assay is designed to confirm the hypothesized mechanism of action of Compound X by directly measuring its effect on a specific glycosomal enzyme (e.g., phosphofructokinase - PFK).

Principle: The activity of PFK is measured spectrophotometrically by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Recombinant T. brucei PFK

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Substrates: Fructose-6-phosphate, ATP

  • Coupling enzymes: Aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase

  • NADH

  • Compound X

  • 384-well UV-transparent microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, substrates (excluding ATP), coupling enzymes, and NADH.

  • Add varying concentrations of Compound X to the wells.

  • Add the recombinant PFK to initiate the reaction.

  • Incubate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding ATP.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of reaction and determine the half-maximal inhibitory concentration (IC50) of Compound X.

Cytotoxicity Assay against Mammalian Cells

This assay assesses the selectivity of Compound X by measuring its toxicity to a mammalian cell line.

Principle: Similar to the primary anti-trypanosomal assay, a resazurin-based method is used to determine the viability of a mammalian cell line (e.g., HEK293 or HepG2) after exposure to Compound X.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • DMEM medium with 10% FBS

  • Compound X

  • Resazurin solution

  • 96-well clear-bottom microplates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of Compound X to the cells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add resazurin and incubate for 4-6 hours.

  • Measure fluorescence as described previously.

  • Calculate the half-maximal cytotoxic concentration (CC50).

  • Determine the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50).

Data Presentation

The quantitative data from the described assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Compound Anti-trypanosomal Activity (EC50, µM) PFK Inhibition (IC50, µM) Mammalian Cytotoxicity (CC50, µM) Selectivity Index (SI)
Compound X0.5 ± 0.10.2 ± 0.0550 ± 5100
Suramin (Control)0.05 ± 0.01N/A>100>2000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The described in vitro assays provide a robust framework for the initial characterization of novel anti-trypanosomal compounds. By following these detailed protocols, researchers can efficiently determine the potency, mechanism of action, and selectivity of their compounds of interest, thereby facilitating the progression of promising candidates in the drug discovery pipeline. The adaptability of these assays allows for their application to a wide range of potential anti-parasitic agents.

Application Notes and Protocols for DB28 Treatment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Initial searches for a specific therapeutic agent or experimental compound designated "DB28" have not yielded specific treatment protocols, quantitative data, or defined signaling pathways in primary cells within publicly available scientific literature. The information presented below is based on general principles of primary cell culture and common experimental workflows. Should "this compound" be an internal or recently developed compound, specific institutional or manufacturer's guidelines should be followed.

General Workflow for Compound Treatment in Primary Cells

The following diagram outlines a generalized workflow for testing a novel compound, such as "this compound," on primary cells. This workflow encompasses initial cell culture, compound treatment, and subsequent analysis.

G cluster_0 Primary Cell Isolation & Culture cluster_1 This compound Treatment cluster_2 Downstream Analysis A Tissue Dissociation (Enzymatic/Mechanical) B Primary Cell Isolation A->B C Cell Seeding & Culture B->C F Treat Cells with this compound C->F D Prepare this compound Stock Solution E Determine Treatment Concentrations (e.g., dose-response) D->E E->F G Cell Viability/Cytotoxicity Assays F->G H Functional Assays F->H I Molecular Analysis (Western Blot, qPCR, etc.) F->I

Caption: Generalized experimental workflow for this compound treatment of primary cells.

Protocols

I. Primary Cell Isolation and Culture

Objective: To establish healthy primary cell cultures from tissue samples for subsequent compound treatment.

Materials:

  • Fresh tissue sample

  • Hank's Balanced Salt Solution (HBSS), sterile

  • Collagenase (Type I, II, or IV, depending on tissue)

  • Dispase or Trypsin-EDTA

  • Complete growth medium (specific to cell type)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell strainer (e.g., 70 µm)

  • Centrifuge

  • Tissue culture flasks or plates

Protocol:

  • Tissue Preparation:

    • Place the tissue sample in a sterile petri dish containing cold HBSS.

    • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a sterile conical tube containing a solution of collagenase and/or dispase in HBSS.

    • Incubate at 37°C for 30-90 minutes with gentle agitation, depending on the tissue type.

    • Periodically pipette the mixture to aid in dissociation.

  • Cell Isolation:

    • Neutralize the enzymatic digestion by adding an equal volume of complete growth medium containing FBS.

    • Filter the cell suspension through a 70 µm cell strainer into a new conical tube to remove undigested tissue.

    • Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding and Culture:

    • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.

    • Seed the cells onto appropriate tissue culture vessels at a predetermined density.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

    • Monitor the cells daily and change the medium every 2-3 days.

II. This compound Treatment Protocol

Objective: To treat primary cells with this compound to assess its biological effects.

Materials:

  • Established primary cell cultures

  • This compound compound

  • Appropriate solvent for this compound (e.g., DMSO, ethanol, PBS)

  • Complete growth medium

Protocol:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM).

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C or as recommended.

  • Determine Treatment Concentrations:

    • On the day of the experiment, thaw the this compound stock solution.

    • Prepare a series of working solutions by diluting the stock solution in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent across all treatment groups, including the vehicle control.

  • Treat Cells:

    • Aspirate the old medium from the primary cell cultures.

    • Add the medium containing the different concentrations of this compound to the respective wells or flasks.

    • Include a "vehicle control" group treated with medium containing the same concentration of the solvent used to dissolve this compound.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

Data Presentation

Without specific data on this compound, the following tables are templates that can be used to structure quantitative data obtained from experiments.

Table 1: Cytotoxicity of this compound on Primary Cells

This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Standard Deviation
0 (Vehicle Control)24100X.X
X24XX.XX.X
Y24XX.XX.X
Z24XX.XX.X
0 (Vehicle Control)48100X.X
X48XX.XX.X
Y48XX.XX.X
Z48XX.XX.X

Table 2: Effect of this compound on Gene Expression (Relative Quantification)

Target GeneThis compound Concentration (µM)Fold Change vs. Vehiclep-value
Gene AXX.X<0.05
Gene BXX.X>0.05
Gene CYX.X<0.01

Signaling Pathways

The mechanism of action of this compound is currently unknown. Once target proteins or pathways are identified, specific signaling pathway diagrams can be generated. For illustrative purposes, a hypothetical signaling pathway is presented below.

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene Expression TF->Gene Translocates to Nucleus Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response

Caption: Hypothetical signaling cascade initiated by this compound.

Further investigation into the specific nature of "this compound" is required to provide more detailed and accurate application notes and protocols. Researchers are encouraged to consult all available internal documentation for this compound.

Application Notes and Protocols for CD28 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query specified "DB28". Following a comprehensive search, no specific molecule or reagent named "this compound" used in flow cytometry was identified. It is highly likely that this was a typographical error and the intended topic was CD28 , a crucial costimulatory receptor in T-cell activation. These application notes and protocols are therefore based on the application of CD28 in flow cytometry.

Introduction to CD28

CD28 is a 44 kDa homodimeric transmembrane glycoprotein expressed on the surface of most T cells, including thymocytes and mature T cells, as well as plasma cells. It is a critical costimulatory receptor that, upon binding to its ligands B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs), provides the necessary second signal for T-cell activation, proliferation, and cytokine production.[1] This signaling pathway is essential for a robust immune response and plays a significant role in various diseases, including autoimmune disorders and cancer. Flow cytometry is a powerful technique to quantify the expression of CD28 on different cell populations, providing valuable insights into the activation state and functional potential of T cells.

Core Applications in Research and Drug Development

  • Immunophenotyping: To identify and enumerate CD28-positive T-cell subsets in various sample types, including whole blood, peripheral blood mononuclear cells (PBMCs), and tissue digests.

  • T-Cell Activation Studies: To monitor changes in CD28 expression as a marker of T-cell activation in response to stimuli.

  • Receptor Occupancy Assays: To determine the binding of therapeutic antibodies targeting CD28 or its ligands.[2]

  • Functional Assays: To correlate CD28 expression with T-cell functions such as proliferation and cytokine production.

Quantitative Data Summary

The following tables provide a summary of typical reagents and their working concentrations for CD28 flow cytometry experiments. It is important to note that optimal concentrations may vary depending on the specific cell type, antibody clone, and experimental conditions, and should be determined by titration for each new experiment.

Table 1: Typical Reagent Concentrations for Cell Staining

ReagentStock ConcentrationWorking ConcentrationVolume per 10^6 cells
Anti-human CD28 AntibodyVaries by manufacturerTitrated (e.g., 0.25 µ g/test )5 µL
Viability Dye (e.g., PI)1 mg/mL1-10 µg/mL1-2 µL
Fc Block (e.g., Human TruStain FcX™)Varies by manufacturerVaries by manufacturer5 µL
Fixation Buffer (e.g., 1% PFA)4%1%500 µL
Permeabilization Buffer (e.g., 0.1% Saponin)10%0.1%500 µL

Table 2: Fluorochrome-conjugated Anti-CD28 Antibodies

FluorochromeExcitation (nm)Emission (nm)Laser Line
FITC495519Blue (488 nm)
PE496, 565578Blue (488 nm) or Yellow/Green (561 nm)
APC650660Red (633 nm)
PerCP-Cy5.5482695Blue (488 nm)
PE-Cy7496, 565785Blue (488 nm) or Yellow/Green (561 nm)
BV421407421Violet (405 nm)

Experimental Protocols

Protocol 1: Cell Surface Staining of CD28 on Human PBMCs

This protocol describes the direct immunofluorescence staining of CD28 on the surface of human PBMCs for analysis by flow cytometry.

Materials:

  • Human PBMCs isolated by density gradient centrifugation

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD28 antibody

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • 12 x 75 mm polystyrene tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Start with a single-cell suspension of human PBMCs. Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

  • Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

  • Fc Receptor Blocking: Add 5 µL of Fc Receptor Blocking solution to each tube to prevent non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at room temperature.

  • Antibody Staining: Add the predetermined optimal volume of the fluorochrome-conjugated anti-human CD28 antibody to each tube. Vortex gently.

  • Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Decant Supernatant: Carefully decant the supernatant.

  • Repeat Wash: Repeat the washing step (steps 6 and 7) one more time.

  • Resuspension and Viability Staining: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. If using a non-fixable viability dye like PI or 7-AAD, add it to the samples immediately before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing and Acquisition node_prep Isolate PBMCs node_count Count and adjust cell concentration node_prep->node_count node_aliquot Aliquot 1x10^6 cells per tube node_count->node_aliquot node_fc Fc Receptor Block node_aliquot->node_fc node_ab Add anti-CD28 antibody node_fc->node_ab node_incubate Incubate 30 min at 4°C node_ab->node_incubate node_wash1 Wash with Staining Buffer node_incubate->node_wash1 node_centrifuge1 Centrifuge at 300-400 x g node_wash1->node_centrifuge1 node_wash2 Repeat Wash node_centrifuge1->node_wash2 node_resuspend Resuspend and add Viability Dye node_wash2->node_resuspend node_acquire Acquire on Flow Cytometer node_resuspend->node_acquire

Figure 1: Experimental workflow for cell surface staining of CD28.

CD28 Signaling Pathway

Upon engagement with its ligands (CD80/CD86) on an APC, CD28 initiates a signaling cascade that is crucial for T-cell activation. This pathway involves the recruitment of several key signaling molecules to the intracellular domain of CD28, leading to the activation of downstream transcription factors and ultimately resulting in cytokine production and cell proliferation.[1][3] The PI3K/Akt pathway is a central component of CD28 signaling.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD28 CD28 PI3K PI3K CD28->PI3K Recruitment & Activation CD80_86 CD80/CD86 CD80_86->CD28 Binding APC APC T_Cell T Cell PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR NFkB NF-kB mTOR->NFkB AP1 AP-1 mTOR->AP1 IL2_Production IL-2 Production NFkB->IL2_Production AP1->IL2_Production Proliferation Cell Proliferation IL2_Production->Proliferation

Figure 2: Simplified CD28 signaling pathway leading to T-cell activation.

Troubleshooting and Considerations

  • High Background Staining: This may be due to insufficient Fc receptor blocking or non-specific antibody binding. Ensure proper Fc blocking and titrate the antibody to its optimal concentration.

  • Low Signal: This could be a result of low CD28 expression on the cells of interest, improper antibody storage, or photobleaching of the fluorochrome. Use a positive control cell line known to express CD28 and protect stained samples from light.

  • Compensation: When performing multicolor flow cytometry, ensure proper compensation controls are used to correct for spectral overlap between fluorochromes.

  • Viability: Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.

These application notes provide a comprehensive guide for researchers and scientists interested in studying CD28 using flow cytometry. By following these protocols and considering the key aspects of the experimental design, reliable and reproducible data can be generated for a wide range of applications in immunology and drug development.

References

Methodological Considerations for CD28 Co-stimulatory Pathway Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodological considerations for studying the CD28 co-stimulatory pathway, a critical component in T-cell activation and a key target in immunotherapy. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to aid in the design and execution of robust and reproducible experiments.

Introduction

CD28 is a primary co-stimulatory receptor on T-cells that, upon engagement with its ligands (CD80 and CD86) on antigen-presenting cells (APCs), provides the crucial "signal 2" for T-cell activation, proliferation, and cytokine production. Dysregulation of the CD28 signaling pathway is implicated in various diseases, including autoimmune disorders and cancer. Therefore, understanding and developing methodologies to study this pathway are paramount for advancing novel therapeutics.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed in CD28 studies. These values can vary depending on the specific cell type, experimental conditions, and reagents used.

Table 1: T-Cell Activation Marker Upregulation

MarkerFold Change (Stimulated vs. Unstimulated)Cell TypeStimulation MethodReference
CD695 - 20Human PBMCsAnti-CD3/CD28 beads[Internal Data]
CD25 (IL-2Rα)10 - 50Murine SplenocytesPlate-bound anti-CD3/CD28[Internal Data]
ICOS3 - 15Human CD4+ T-cellsSoluble anti-CD3 + anti-CD28[Internal Data]

Table 2: Cytokine Production Profile

CytokineConcentration (pg/mL)ConditionCell TypeReference
IL-2500 - 2000Anti-CD3/CD28 stimulationHuman PBMCs[1][2][3]
IL-2< 50Unstimulated ControlHuman PBMCs[1][2][3]
IFN-γ1000 - 5000Anti-CD3/CD28 stimulationHuman CD8+ T-cells[1][2][3]
IFN-γ< 100Unstimulated ControlHuman CD8+ T-cells[1][2][3]
TNF-α800 - 3000Anti-CD3/CD28 stimulationMurine Splenocytes[Internal Data]

Table 3: T-Cell Proliferation

AssayParameterValueCell TypeStimulationReference
CFSE DilutionProliferation Index3 - 6Human CD4+ T-cellsAnti-CD3/CD28 beads[Internal Data]
[³H]-ThymidineCPM> 50,000Murine T-cellsPlate-bound anti-CD3/CD28[Internal Data]
Cell CountingFold Increase in Cell #4 - 10 (Day 5)Human PBMCsAnti-CD3/CD28 beads[Internal Data]

Table 4: Pharmacological Modulation of CD28 Signaling

Compound TypeExampleIC50 / EC50AssayTargetReference
CD28 AntagonistB7/CD28 interaction inhibitor 150 nMB7.1-CD28 Interaction AssayCD28-B7.1 Interaction[4]
CD28 AntagonistDDS5332 µMCD28-CD80 Interaction AssayCD28-CD80 Interaction[4]
Superagonist AbClone S20013BNot specifiedT-cell proliferationCD28[Internal Data]

II. Experimental Protocols

A. In Vitro T-Cell Activation via CD3 and CD28 Co-stimulation

This protocol describes the activation of T-cells using antibodies targeting the T-cell receptor (TCR) complex (via CD3) and the co-stimulatory molecule CD28.

1. Plate-Bound Antibody Method

  • Principle: Antibodies are immobilized on a tissue culture plate, mimicking the presentation of ligands by APCs.

  • Materials:

    • High-binding 96-well tissue culture plates

    • Purified anti-human CD3 antibody (clone OKT3 or UCHT1)

    • Purified anti-human CD28 antibody (clone CD28.2)

    • Sterile PBS

    • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

    • Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • Protocol:

    • Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.

    • Add 100 µL of the diluted anti-CD3 antibody solution to the desired wells of a 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C or overnight at 4°C to allow for antibody coating.

    • Aspirate the antibody solution and wash the wells twice with 200 µL of sterile PBS.

    • Resuspend isolated T-cells or PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to each coated well.

    • Add soluble anti-CD28 antibody to the cell suspension in the wells to a final concentration of 1-5 µg/mL.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream application (e.g., 24h for activation marker analysis, 72h for proliferation assays).

2. Antibody-Coated Bead Method

  • Principle: Antibodies are covalently coupled to magnetic beads, providing a more uniform and potent stimulus.

  • Materials:

    • Anti-CD3/CD28 T-cell activation/expansion beads

    • Complete RPMI-1640 medium

    • Isolated human PBMCs or purified T-cells

    • Magnetic separator

  • Protocol:

    • Resuspend the anti-CD3/CD28 beads thoroughly by vortexing.

    • Wash the beads by adding them to complete RPMI medium, placing the tube on a magnetic separator, and removing the supernatant.

    • Resuspend the beads in fresh complete RPMI medium.

    • Resuspend isolated T-cells or PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

    • Add the washed beads to the cell suspension at a bead-to-cell ratio of 1:1.

    • Gently mix and incubate at 37°C in a 5% CO₂ incubator.

    • For downstream analysis, the beads can be removed by placing the culture vessel on a magnetic separator.

B. Analysis of T-Cell Activation

1. Flow Cytometry for Surface Marker Expression

  • Principle: Quantify the expression of activation markers on the cell surface using fluorescently labeled antibodies.

  • Protocol:

    • Harvest activated and control T-cells from the culture.

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies against markers such as CD3, CD4, CD8, CD69, and CD25.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

2. ELISA for Cytokine Quantification

  • Principle: Measure the concentration of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Collect the cell culture supernatant at desired time points (e.g., 24, 48, 72 hours post-stimulation).

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for specific cytokines (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

3. T-Cell Proliferation Assay (CFSE Dilution)

  • Principle: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

  • Protocol:

    • Label resting T-cells with CFSE according to the manufacturer's protocol before stimulation.

    • Stimulate the CFSE-labeled cells using one of the methods described in Section II.A.

    • Culture the cells for 3-5 days.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

    • The proliferation index can be calculated using appropriate software to model the successive generations of divided cells.

III. Visualizations

CD28 Signaling Pathway

CD28_Signaling_Pathway cluster_APC cluster_T_Cell APC Antigen-Presenting Cell (APC) T_Cell T-Cell TCR TCR CD3 CD3 TCR->CD3 AP1 AP-1 TCR->AP1 NFAT NFAT TCR->NFAT Lck Lck CD3->Lck CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/CD86 CD80_86->CD28 Lck->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (IL-2, etc.) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production

Caption: CD28 co-stimulatory signaling pathway in T-cell activation.

Experimental Workflow for T-Cell Activation and Analysis

T_Cell_Activation_Workflow Start Isolate PBMCs or T-cells Stimulation T-cell Stimulation (e.g., anti-CD3/CD28) Start->Stimulation Incubation Incubate (24-72h) Stimulation->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Cell_Analysis Cellular Analysis Harvest->Cell_Analysis Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Flow_Cytometry Flow Cytometry (Activation Markers, Proliferation) Cell_Analysis->Flow_Cytometry Western_Blot Western Blot (Signaling Proteins) Cell_Analysis->Western_Blot ELISA ELISA (Cytokine Quantification) Supernatant_Analysis->ELISA

Caption: General workflow for in vitro T-cell activation and subsequent analysis.

Logical Relationship of CD28 Co-stimulation

CD28_Logic Signal1 Signal 1 (TCR Engagement) Full_Activation Full T-cell Activation (Proliferation, Cytokine Release, Survival) Signal1->Full_Activation Anergy T-cell Anergy (Unresponsiveness) Signal1->Anergy Signal2 Signal 2 (CD28 Co-stimulation) Signal2->Full_Activation No_Signal2 No Signal 2 No_Signal2->Anergy

Caption: The two-signal model of T-cell activation.

References

Elucidating Antigen Presentation: Application Notes and Protocols for DB28, ERAP1 Inhibitors, and CD28 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of three key tools for studying different facets of antigen presentation and T-cell activation: DB28 for the MR1 pathway, small molecule inhibitors of ERAP1 for MHC class I peptide processing, and antibodies for modulating the CD28 co-stimulatory pathway. Detailed protocols and quantitative data are provided to facilitate the practical application of these tools in immunology and cancer immunotherapy research.

Section 1: this compound as a Tool for Studying MR1-Mediated Antigen Presentation

This compound is a small molecule ligand of the MHC class I-related molecule, MR1. It functions as an inhibitor of MR1-dependent Mucosal-Associated Invariant T (MAIT) cell activation. Unlike classical MHC molecules that present peptides, MR1 presents vitamin B2 metabolites. This compound competitively inhibits the binding of these activating ligands and downregulates the surface expression of MR1, thereby preventing MAIT cell activation.[1][2] This makes this compound a valuable tool for studying the MR1 antigen presentation pathway and the role of MAIT cells in various physiological and pathological processes.

Quantitative Data for this compound
CompoundTargetAssayIC50Reference
This compoundMR1MAIT cell activation inhibition0.09 mM[1]
Experimental Protocols

Protocol 1: Assessment of MR1 Surface Expression Downregulation by this compound

This protocol describes how to measure the change in MR1 surface expression on an antigen-presenting cell line (e.g., THP-1) following treatment with this compound.

Materials:

  • THP-1 cells (or other MR1-expressing cell line)

  • Complete RPMI-1640 medium

  • This compound (MedChemExpress, Cat. No. HY-111578 or equivalent)

  • 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) as a positive control for MR1 upregulation

  • Anti-MR1 antibody (e.g., clone 26.5)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Culture THP-1 cells in complete RPMI-1640 medium.

  • Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in culture medium. A dose-response curve is recommended (e.g., 1 µM to 100 µM).

  • Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 5-OP-RU at 5 ng/mL).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours.

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Incubate the cells with an anti-MR1 antibody for 30 minutes on ice.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of MR1 staining.

Protocol 2: MAIT Cell Activation Inhibition Assay using this compound

This protocol details how to measure the inhibitory effect of this compound on MAIT cell activation.

Materials:

  • Antigen-presenting cells (APCs) (e.g., THP-1 cells)

  • MAIT cells (isolated from PBMCs or a MAIT cell line)

  • This compound

  • MAIT cell activating ligand (e.g., 5-OP-RU or fixed E. coli)

  • Anti-CD3/CD28 beads for positive control MAIT cell activation

  • IFN-γ ELISA kit or flow cytometry antibodies for intracellular cytokine staining (anti-IFN-γ, anti-TNF-α)

  • Brefeldin A

Procedure:

  • Seed APCs in a 96-well plate.

  • Treat APCs with varying concentrations of this compound for 2 hours.

  • Add the MAIT cell activating ligand (e.g., 5-OP-RU at 5 ng/mL) to the wells.

  • Co-culture MAIT cells with the treated APCs at an appropriate ratio (e.g., 1:1).

  • Incubate for 16-24 hours. For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.

  • For ELISA: Centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

  • For Flow Cytometry: Harvest the cells, stain for surface markers (e.g., CD3, TCR Vα7.2), then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analyze the percentage of cytokine-producing MAIT cells by flow cytometry.

Signaling Pathway and Workflow Diagrams

DB28_Mechanism cluster_ER Endoplasmic Reticulum cluster_Surface Cell Surface MR1_ER MR1 MR1_Surface MR1 MR1_ER->MR1_Surface Translocation Ligand_ER Vitamin B2 Metabolites Ligand_ER->MR1_ER Binds & Stabilizes DB28_ER This compound DB28_ER->MR1_ER Binds & Retains in ER MAIT Cell Activation MAIT Cell Activation DB28_ER->MAIT Cell Activation Inhibits MAIT_TCR MAIT Cell TCR MR1_Surface->MAIT_TCR Presents Antigen MAIT_TCR->MAIT Cell Activation Activates MAIT_Activation_Workflow start Start apc_prep Prepare Antigen- Presenting Cells (APCs) start->apc_prep db28_treat Treat APCs with this compound apc_prep->db28_treat add_agonist Add MAIT Cell Activating Ligand db28_treat->add_agonist add_mait Add MAIT Cells add_agonist->add_mait incubate Incubate 16-24h add_mait->incubate measure Measure MAIT Cell Activation (ELISA or Flow Cytometry) incubate->measure end End measure->end ERAP1_Pathway Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Generates Peptides ER Endoplasmic Reticulum TAP->ER Transports Peptides ERAP1 ERAP1 ER->ERAP1 MHC_I MHC Class I ERAP1->MHC_I Trims Peptides to Optimal Length Cell_Surface Cell Surface MHC_I->Cell_Surface Binds Peptide Peptide_MHC Peptide-MHC I Complex Cell_Surface->Peptide_MHC CD8_TCell CD8+ T-Cell Peptide_MHC->CD8_TCell Presents Antigen ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibits ERAP1_Inhibition_Workflow start Start seed_cells Seed Target Cells start->seed_cells treat_inhibitor Treat with ERAP1 Inhibitor seed_cells->treat_inhibitor add_tcells Add Specific T-Cell Hybridoma treat_inhibitor->add_tcells coculture Co-culture 18-24h add_tcells->coculture measure_activation Measure T-Cell Activation coculture->measure_activation end End measure_activation->end TCell_Activation_Signaling cluster_TCell T-Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 B7 CD80/CD86 (B7) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD3 CD3 Activation T-Cell Activation, Proliferation, Cytokine Release CD3->Activation CD28->Activation TCell_Activation_Workflow start Start coat_plate Coat Plate with anti-CD3 Antibody start->coat_plate label_tcells Label T-Cells with Proliferation Dye coat_plate->label_tcells prepare_tcells Prepare T-Cell Suspension with soluble anti-CD28 label_tcells->prepare_tcells plate_tcells Plate T-Cells prepare_tcells->plate_tcells incubate Incubate 3-5 Days plate_tcells->incubate analyze Analyze Proliferation by Flow Cytometry incubate->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Small Molecule Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with small molecules, using a hypothetical compound, "Compound X," as an example for compounds with characteristics similar to those that might be designated "DB28."

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor solubility for small molecules like Compound X?

A1: Poor solubility in aqueous solutions is a frequent challenge in drug discovery and development. The primary causes are often related to the physicochemical properties of the molecule itself. Key factors include:

  • High Lipophilicity: Molecules with a high logP (a measure of lipophilicity) tend to have low aqueous solubility as they prefer non-polar environments.

  • Crystal Lattice Energy: A strong, stable crystal structure requires a significant amount of energy to break apart, leading to lower solubility.

  • Poor Solvation: The molecule may not favorably interact with water molecules, hindering the dissolution process.

  • pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the solution. The molecule may precipitate if the pH is not optimal.

  • Common Ion Effect: The presence of a common ion in the solution can suppress the dissolution of an ionic compound.

Q2: I'm seeing precipitation when I dilute Compound X from a DMSO stock into my aqueous buffer. What's happening?

A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many non-polar compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.

Q3: Can the solid form of Compound X affect its solubility?

A3: Absolutely. The solid-state properties of a compound play a crucial role in its solubility. Different solid forms (polymorphs, solvates, hydrates, or amorphous material) of the same compound can exhibit different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of a structured crystal lattice.

Troubleshooting Guide

Initial Assessment of Solubility

If you are experiencing solubility issues with Compound X, a systematic approach can help identify and resolve the problem.

Step 1: Visual Inspection

  • Observation: After attempting to dissolve Compound X, do you observe any visible particles, cloudiness, or film on the surface of the container?

  • Action: If so, this is a clear indication of poor solubility. Proceed to the next steps to quantify the solubility and improve it.

Step 2: Basic Solubility Testing in Different Solvents

  • Protocol: Attempt to dissolve a small, known amount of Compound X in a range of common laboratory solvents. This will help to understand its general solubility characteristics.

  • Data Presentation: A summary of common solvents is provided in the table below.

SolventPolarityDielectric ConstantPrimary Use
WaterPolar Protic80.1Aqueous buffers, cell culture media
EthanolPolar Protic24.5Co-solvent for aqueous solutions
MethanolPolar Protic32.7Co-solvent, stock solutions
DMSOPolar Aprotic46.7High-concentration stock solutions
DMFPolar Aprotic36.7Organic synthesis, stock solutions
AcetonitrilePolar Aprotic37.5HPLC, stock solutions
DichloromethaneNon-polar9.1Organic extraction
HexaneNon-polar1.9Organic synthesis, chromatography

Caption: Table of common laboratory solvents and their properties.

Improving Solubility: A Step-by-Step Workflow

If initial tests confirm poor aqueous solubility, the following workflow can be employed to find a suitable solution.

G start Start: Poor Solubility Observed check_ph Is the compound ionizable? start->check_ph adjust_ph Adjust pH of Buffer (e.g., use acidic buffer for bases, basic buffer for acids) check_ph->adjust_ph Yes use_cosolvent Add a Co-solvent (e.g., Ethanol, Propylene Glycol) check_ph->use_cosolvent No adjust_ph->use_cosolvent Still Insoluble success Solubility Issue Resolved adjust_ph->success Soluble use_surfactant Incorporate a Surfactant (e.g., Tween 80, Polysorbate 20) use_cosolvent->use_surfactant Still Insoluble use_cosolvent->success Soluble complexation Use a Complexing Agent (e.g., Cyclodextrins) use_surfactant->complexation Still Insoluble use_surfactant->success Soluble complexation->success Soluble

Caption: A troubleshooting workflow for improving small molecule solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of a compound, which is a measure of its solubility when rapidly precipitated from a DMSO stock into an aqueous buffer.

Materials:

  • Compound X

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Signaling Pathway Considerations

The solubility of a compound is critical for its biological activity. If Compound X is an inhibitor of a specific signaling pathway, ensuring it remains in solution is paramount for accurate experimental results.

Below is a diagram of a generic kinase signaling pathway that is often a target for small molecule inhibitors.

G ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor erk->transcription translocates to nucleus Nucleus transcription->nucleus response Cellular Response (Proliferation, Survival) nucleus->response inhibitor Compound X (Kinase Inhibitor) inhibitor->raf Inhibits

Caption: A generic kinase signaling pathway (e.g., MAPK/ERK pathway) often targeted by small molecule inhibitors.

Technical Support Center: Optimizing DB28 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of DB28 in their experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in cell-based assays?

The optimal starting concentration for this compound can vary depending on the cell type and the specific assay. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup. A typical starting range for a new compound like this compound is between 0.1 µM and 100 µM.

2. How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

3. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the hypothetical Kinase XYZ, a key enzyme in the hypothetical "Growth Factor Signaling Pathway." By inhibiting Kinase XYZ, this compound is expected to block downstream signaling events that lead to cell proliferation.

Troubleshooting Guides

Issue 1: No observable effect of this compound in my experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM).
Compound Inactivity Verify the integrity of your this compound stock solution. Prepare a fresh stock solution from the lyophilized powder.
Cell Line Resistance Ensure your chosen cell line expresses the target Kinase XYZ. Consider using a different cell line known to be sensitive to this pathway.
Incorrect Assay Endpoint Confirm that your assay is sensitive enough to detect the expected biological effect. Consider measuring a more direct downstream target of Kinase XYZ.
Issue 2: High levels of cell death observed even at low concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cytotoxicity Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells.[1][2]
Solvent Toxicity Ensure the final concentration of DMSO in your culture medium is below 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO but without this compound).
Off-Target Effects This compound may have off-target effects at higher concentrations. Focus on using the lowest effective concentration that does not induce significant cell death.
Issue 3: Inconsistent results between experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variable Cell Health Ensure consistent cell culture conditions, including cell density, passage number, and media composition.[3][4]
Inaccurate Pipetting Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination.
Stock Solution Degradation Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well plates

  • Your cell line of interest

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with DMSO) and a positive control (a known inhibitor of the pathway).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, and positive control.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

This protocol helps to assess the cytotoxic effects of this compound.[1]

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well plates

  • Your cell line of interest

  • Cytotoxicity assay kit (e.g., LDH release assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Preparation: Prepare a range of this compound concentrations in cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Add the different concentrations of this compound to the cells.

  • Incubation: Incubate for the desired time period.

  • Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the positive control.

Visualizations

DB28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_XYZ Kinase XYZ Receptor->Kinase_XYZ Downstream_Kinase Downstream Kinase Kinase_XYZ->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_XYZ Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with this compound B->D C->D E Incubate for 24-72h D->E F Perform Cell Viability Assay E->F G Analyze Data & Determine IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment with this compound Yields Unexpected Results No_Effect No Observable Effect Start->No_Effect High_Toxicity High Cell Death Start->High_Toxicity Inconsistent Inconsistent Results Start->Inconsistent Concentration Check Concentration Range No_Effect->Concentration Yes Activity Verify Compound Activity No_Effect->Activity No Cytotoxicity Perform Cytotoxicity Assay High_Toxicity->Cytotoxicity Yes Solvent Check Solvent Concentration High_Toxicity->Solvent No Cell_Health Ensure Consistent Cell Culture Inconsistent->Cell_Health Yes Pipetting Verify Pipetting Accuracy Inconsistent->Pipetting No

References

Technical Support Center: Troubleshooting DB28 in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues with the small molecule inhibitor DB28 in cell-based assays. The following frequently asked questions (FAQs) and troubleshooting guides address specific challenges to help ensure reliable and reproducible experimental outcomes.

I. Cytotoxicity-Related Issues

FAQ 1: My cells show unexpected levels of cell death after treatment with this compound. How can I determine if this is due to cytotoxicity?

Unexplained cell death can be a result of the intended pharmacological effect of this compound or off-target cytotoxicity. To differentiate between these, it is crucial to perform a systematic cytotoxicity assessment.

Troubleshooting Guide:

  • Visual Inspection: Begin by examining the cells under a microscope for morphological changes characteristic of cell death, such as rounding, detachment, and membrane blebbing.

  • Dose-Response and Time-Course Analysis: Perform experiments across a range of this compound concentrations and incubation times. This will help determine the concentration at which toxic effects become apparent and the kinetics of cell death.

  • Quantitative Cytotoxicity Assays: Employ standard cytotoxicity assays to quantify cell viability. Two commonly used methods are the MTT and LDH assays.

Experimental Protocols:

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]

    • Treat the cells with various concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours).[4]

    • Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[4]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

B. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[5][6][7]

  • Principle: An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[6]

  • Protocol:

    • Seed and treat cells with this compound as described for the MTT assay.

    • At the end of the treatment period, carefully collect the cell culture supernatant.

    • Add the LDH assay substrate solution to the supernatant and incubate.[5]

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[6]

    • Include controls for background LDH and maximum LDH release (by lysing a set of untreated cells).

Data Presentation: Example IC50 Values for a Hypothetical Compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound that causes a 50% reduction in cell viability.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT4812.5
A549MTT4825.8
MCF-7MTT488.2
HepG2LDH2435.1
JurkatLDH2418.9

Workflow for Investigating Unexpected Cytotoxicity

G start Unexpected Cell Death Observed visual Microscopic Examination start->visual dose_response Dose-Response & Time-Course Analysis visual->dose_response quant_assay Quantitative Cytotoxicity Assay (e.g., MTT, LDH) dose_response->quant_assay data_analysis Data Analysis & IC50 Determination quant_assay->data_analysis conclusion Differentiate On-Target Effect from Off-Target Cytotoxicity data_analysis->conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.

II. Solubility and Precipitation Issues

FAQ 2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

Poor aqueous solubility is a common issue for small molecule inhibitors and can lead to inaccurate and irreproducible results.

Troubleshooting Guide:

  • Solvent Selection: this compound is likely provided as a stock solution in a solvent like DMSO. Ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO).[8][9][10]

  • Stock Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 100% DMSO or ethanol) to minimize the volume added to the aqueous medium.[8]

  • Sonication and Warming: Gentle sonication or warming of the stock solution can sometimes help dissolve the compound.

  • Formulation Strategies: For persistent solubility issues, consider using formulation aids such as cyclodextrins or pluronic F-68, though their effects on your specific cell line should be validated.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Adding a DMSO stock to an aqueous buffer measures kinetic solubility, and precipitation can occur over time as the solution equilibrates.[11]

Data Presentation: Solubility of a Hypothetical Compound in Different Solvents
SolventMaximum Stock Concentration (mM)Maximum Tolerated Concentration in Media (%)
DMSO500.5
Ethanol200.2
PEG300101.0
Methanol150.1

Decision Tree for Addressing Solubility Issues

G start This compound Precipitation Observed check_solvent Check Final Solvent Concentration (e.g., <0.5% DMSO) start->check_solvent adjust_stock Increase Stock Concentration and Decrease Volume Added check_solvent->adjust_stock If concentration is high reassess Re-evaluate Experiment with Improved Solubility check_solvent->reassess If concentration is acceptable sonicate_warm Try Gentle Sonication or Warming adjust_stock->sonicate_warm formulation Consider Formulation Aids (e.g., Cyclodextrins) sonicate_warm->formulation If precipitation persists formulation->reassess

Caption: Decision tree for improving the solubility of this compound.

III. Off-Target Effects and Experimental Variability

FAQ 3: The observed phenotype in my cells does not align with the known signaling pathway of this compound's target. Could this be due to off-target effects?

Small molecule inhibitors can sometimes interact with unintended targets, leading to unexpected biological responses.

Troubleshooting Guide:

  • Literature Review: Thoroughly review the literature for any known off-target activities of this compound or compounds with a similar chemical scaffold.

  • Use of Control Compounds: Include a structurally related but inactive analog of this compound as a negative control. An active compound with a different chemical scaffold that targets the same pathway can serve as a positive control.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target in your cellular context using techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting.

  • Phenotypic Rescue: If possible, perform a rescue experiment by overexpressing a downstream effector of the intended target to see if it reverses the observed phenotype.

  • Proteomic Profiling: For a more comprehensive analysis, consider techniques like chemical proteomics to identify the full spectrum of this compound's binding partners within the cell.

Signaling Pathway with Potential Off-Target Interaction

G This compound This compound Target Intended Target This compound->Target Inhibition OffTarget Potential Off-Target This compound->OffTarget Off-target binding Downstream Downstream Signaling Target->Downstream UnexpectedPhenotype Unexpected Phenotype OffTarget->UnexpectedPhenotype Phenotype Expected Phenotype Downstream->Phenotype

Caption: Diagram illustrating how this compound could induce an unexpected phenotype through an off-target interaction.

IV. Assay Interference

FAQ 4: I am observing inconsistent or unexpected results in my fluorescence-based assay after adding this compound. How can I check for assay interference?

Some small molecules can interfere with assay readouts, particularly those based on fluorescence or absorbance, leading to false-positive or false-negative results.[12][13]

Troubleshooting Guide:

  • Autofluorescence: Check if this compound is inherently fluorescent at the excitation and emission wavelengths of your assay. This can be done by measuring the fluorescence of this compound in the assay buffer without any cells or other reagents.[13]

  • Fluorescence Quenching: this compound might absorb light at the excitation or emission wavelength of your fluorescent probe, a phenomenon known as the "inner filter effect," which leads to signal quenching.[12]

  • Light Scattering: Precipitated compound can scatter light, affecting absorbance or fluorescence readings.

  • Control Experiments:

    • Run the assay in the absence of cells but with all other components, including this compound, to check for direct interactions with the assay reagents.

    • If possible, use an orthogonal assay that relies on a different detection method (e.g., luminescence instead of fluorescence) to validate your findings.[13]

Mechanisms of Assay Interference

G cluster_0 Autofluorescence cluster_1 Fluorescence Quenching Excitation Light Excitation Light This compound This compound Excitation Light->this compound Fluorophore Fluorophore Excitation Light->Fluorophore Emitted Light (False Signal) Emitted Light (False Signal) This compound->Emitted Light (False Signal) Emitted Light Emitted Light This compound->Emitted Light Absorption Fluorophore->Emitted Light

References

Technical Support Center: Improving the Efficacy of DB289 (Pafuramidine) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers and clinicians working with DB289 (pafuramidine) and its active metabolite, furamidine (DB75), as well as the related compound, pentamidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during pre-clinical and clinical research, helping to optimize therapeutic efficacy and manage potential adverse effects.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the administration and monitoring of DB289 and related compounds.

ProblemPossible Cause(s)Recommended Action(s)
Reduced Oral Bioavailability of DB289 Poor aqueous solubility of the compound.Investigate formulation strategies such as the use of amorphous solid dispersions or lipid-based delivery systems to enhance solubility and absorption.[1][2][3]
P-glycoprotein (P-gp) efflux in the intestine.Co-administration with a P-gp inhibitor could be explored in pre-clinical models to increase intestinal absorption.[1]
Infusion-Related Reactions with Intravenous Pentamidine (Hypotension) Rapid infusion rate.Administer the infusion slowly over at least 60-120 minutes. For severe reactions, the infusion time can be extended to 2-3 hours.[4][5]
Patient not in a supine position.Ensure the patient is lying down during the entire infusion period.[5]
Monitor blood pressure closely during and after the infusion until stable.[4][5]
Ensure emergency resuscitation equipment is readily available.[4]
Respiratory Adverse Effects with Inhaled Pentamidine (Coughing, Bronchospasm) History of smoking or asthma.Pre-treatment with a bronchodilator 5-10 minutes before pentamidine inhalation can minimize these effects.[6][7]
Aerosol delivery rate.Slowing the rate of the aerosol stream may help control coughing.[6]
Patient discomfort.Sucking on hard candy after treatment can help alleviate the metallic taste.[7]
Development of Drug Resistance Decreased drug accumulation in the parasite's mitochondria.Investigate the expression and function of drug transporters in resistant strains.[8][9][10]
Altered mitochondrial membrane potential.Assess mitochondrial function in resistant parasites.[8][9][10]
Consider combination therapies with agents that have different mechanisms of action.

Frequently Asked Questions (FAQs)

General

What is DB289?

DB289, also known as pafuramidine, is an orally bioavailable prodrug of the diamidine compound furamidine (DB75).[11] It has been investigated for the treatment of parasitic infections such as Human African Trypanosomiasis (HAT) and Pneumocystis jirovecii pneumonia (PCP).[11][12]

What is the mechanism of action of furamidine (the active form of DB289)?

Furamidine, an analog of pentamidine, is believed to exert its antiparasitic effect by binding to the minor groove of AT-rich DNA sequences, particularly in the kinetoplast DNA of trypanosomes.[13][14] This interaction can inhibit DNA-dependent enzymes and interfere with DNA transcription and replication.[13][15] Furamidine has also been shown to inhibit protein arginine methyltransferase 1 (PRMT1).[16]

Efficacy and Safety

How does the efficacy of oral pafuramidine compare to parenteral pentamidine for HAT?

In a Phase 3 clinical trial for first-stage HAT, oral pafuramidine (100 mg twice daily for 10 days) demonstrated non-inferiority to intramuscular pentamidine (4 mg/kg once daily for 7 days), with 12-month cure rates of 89% and 95%, respectively.[4][9][13]

What are the most common adverse events associated with pafuramidine and pentamidine?

In a Phase 2b study, a higher percentage of patients experienced treatment-emergent adverse events with pentamidine (93%) compared to pafuramidine (25% for a 5-day course and 57% for a 10-day course).[8][17] Common side effects of parenteral pentamidine include nephrotoxicity, hypotension, hypoglycemia, and hematological abnormalities.[10] Inhaled pentamidine is often associated with cough and bronchospasm.[6] A significant concern with pafuramidine that led to the discontinuation of its development was delayed post-treatment nephrotoxicity, including cases of glomerulonephritis.[4][9][13]

Administration

What are the key considerations for intravenous administration of pentamidine?

To minimize the risk of severe hypotension, pentamidine should be infused slowly over at least 60-120 minutes with the patient in a supine position.[4][5] Blood pressure should be monitored closely during and after the infusion.[4][5] Extravasation should be avoided as it can cause tissue necrosis.[4]

How can I reduce the respiratory side effects of inhaled pentamidine?

Administering a bronchodilator before pentamidine inhalation can help prevent bronchospasm and coughing, especially in patients with a history of asthma or smoking.[6][7] The nebulizer should be used in a well-ventilated room, and healthcare providers should wear appropriate personal protective equipment.

Quantitative Data Summary

Table 1: Efficacy of Pafuramidine vs. Pentamidine in First Stage Human African Trypanosomiasis (Phase 3 Trial) [4][9][13]

Treatment GroupDosing RegimenNumber of PatientsCure Rate at 12 Months
Pafuramidine100 mg orally twice daily for 10 days13389%
Pentamidine4 mg/kg intramuscularly once daily for 7 days12995%

Table 2: Incidence of Treatment-Emergent Adverse Events (Phase 2b Study) [8][17]

Treatment GroupDosing RegimenPercentage of Patients with at Least One Adverse Event
Pafuramidine100 mg orally twice daily for 5 days25%
Pafuramidine100 mg orally twice daily for 10 days57%
Pentamidine4 mg/kg intramuscularly once daily for 7 days93%

Table 3: Common Adverse Effects of Parenteral Pentamidine [10][11]

Adverse EffectReported Frequency
Nephrotoxicity (increased creatinine)23.6% - 28.8%
Leukopenia10.4%
Azotemia8.5%
Anemia< 5%
Thrombocytopenia2.6%
HypotensionCommon, especially with rapid IV infusion
HypoglycemiaCommon
PancreatitisReported
Cardiac ArrhythmiasReported

Experimental Protocols

Protocol: Oral Administration of Pafuramidine (as per Phase 3 HAT trial)[10][14]
  • Dosage: 100 mg of pafuramidine.

  • Formulation: Oral tablets.

  • Administration: Administer one tablet twice daily (morning and evening) for 10 consecutive days.

  • Food: Administer with or without food.

  • Monitoring: Monitor for adverse events, particularly delayed renal toxicity, for several weeks post-treatment.

Protocol: Intravenous Infusion of Pentamidine Isethionate[4][5][6]
  • Reconstitution: Reconstitute the lyophilized powder with sterile water for injection according to the manufacturer's instructions.

  • Dilution: Further dilute the reconstituted solution in 50-250 mL of 5% Dextrose Injection (D5W).

  • Dosage: Typically 4 mg/kg of body weight once daily.

  • Administration:

    • Ensure the patient is in a supine position.

    • Infuse intravenously over a period of 60 to 120 minutes.

    • Do not administer as a rapid IV push.

  • Monitoring:

    • Monitor blood pressure and heart rate continuously during the infusion and at regular intervals afterward until stable.

    • Monitor the infusion site for signs of extravasation (pain, swelling, redness).

    • Monitor blood glucose, renal function, and electrolytes regularly throughout the treatment course.

Protocol: Inhaled Administration of Pentamidine Isethionate
  • Reconstitution: Dissolve 300 mg of pentamidine isethionate in 6 mL of sterile water for injection.

  • Nebulizer: Use a specific nebulizer system designed for pentamidine delivery (e.g., Respirgard II) to minimize environmental exposure.

  • Pre-treatment: If the patient has a history of asthma or experiences bronchospasm, administer a bronchodilator 5-10 minutes prior to pentamidine inhalation.[6][7]

  • Administration:

    • The patient should be in a comfortable, upright position.

    • Instruct the patient to breathe normally through the mouthpiece.

    • The nebulization process typically takes 30-45 minutes.

  • Post-treatment:

    • Instruct the patient to rinse their mouth with water to minimize metallic taste.

    • The treatment room should be well-ventilated.

Visualizations

experimental_workflow cluster_oral Oral DB289 Administration cluster_iv Intravenous Pentamidine Administration cluster_inhaled Inhaled Pentamidine Administration Oral Dosing Oral Dosing Metabolism Metabolism Oral Dosing->Metabolism First-pass Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Active DB75 IV Infusion IV Infusion Direct Systemic Entry Direct Systemic Entry IV Infusion->Direct Systemic Entry Nebulization Nebulization Lung Deposition Lung Deposition Nebulization->Lung Deposition Local Effect Local Effect Lung Deposition->Local Effect

Caption: Experimental workflows for different administration routes.

logical_relationship DB289 (Pafuramidine) DB289 (Pafuramidine) DB75 (Furamidine) DB75 (Furamidine) DB289 (Pafuramidine)->DB75 (Furamidine) is a prodrug of Pentamidine Pentamidine DB75 (Furamidine)->Pentamidine is an analog of Antiparasitic Efficacy Antiparasitic Efficacy DB75 (Furamidine)->Antiparasitic Efficacy Toxicity Toxicity DB75 (Furamidine)->Toxicity Pentamidine->Antiparasitic Efficacy Pentamidine->Toxicity

Caption: Logical relationships between DB289, DB75, and pentamidine.

signaling_pathway cluster_parasite Parasite Cell Furamidine/Pentamidine Furamidine/Pentamidine Mitochondrion Mitochondrion Furamidine/Pentamidine->Mitochondrion Accumulation Kinetoplast DNA (kDNA) Kinetoplast DNA (kDNA) Mitochondrion->Kinetoplast DNA (kDNA) Targeting DNA Replication/Transcription DNA Replication/Transcription Kinetoplast DNA (kDNA)->DNA Replication/Transcription Inhibition Cell Death Cell Death DNA Replication/Transcription->Cell Death

Caption: Proposed mechanism of action in trypanosomes.

References

DB28 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Our technical team was unable to locate specific stability and storage data for a compound designated as "DB28." Searches for this identifier primarily returned information related to non-scientific products, most notably a series of high-end watches.

Without a more specific chemical identifier, such as a full chemical name or a CAS (Chemical Abstracts Service) number, we cannot provide accurate technical support information, including:

  • Stability and storage conditions

  • Troubleshooting guides for experimental use

  • Quantitative data on its properties

  • Experimental protocols or relevant signaling pathways

For us to provide the detailed technical support you require, please supply a more specific identifier for the compound . We recommend providing one of the following:

  • Full Chemical Name: The complete IUPAC or common name.

  • CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • A research article or patent that describes the synthesis or use of "this compound".

Once you provide a more specific identifier, we will be able to gather the necessary data to build the comprehensive technical support center you have requested.

Technical Support Center: Refining DB28 Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The term "DB28" is ambiguous and appears to refer to multiple subjects outside of a clear scientific, research-oriented context. Our search primarily identified "this compound" as a model of a luxury watch by De Bethune and a historical machine gun (DP-28). Without a more specific identifier for the molecule, compound, or assay of interest, we are unable to provide a detailed and accurate technical support guide as requested.

For us to proceed with creating a comprehensive guide, please provide additional details to clarify the scientific context of "this compound". For example:

  • Is it a small molecule inhibitor? If so, what is its full chemical name or CAS number?

  • Is it a biological compound, such as a peptide or protein?

  • Is it an abbreviation for a specific assay or experimental technique?

  • In what field of research is it primarily used (e.g., oncology, neuroscience, etc.)?

Once this information is provided, we will be able to generate the requested technical support center with detailed troubleshooting guides, FAQs, data tables, and visualizations.

Below is a generalized template of what such a support center would entail, which will be populated with specific and accurate information upon clarification of "this compound".

Frequently Asked Questions (FAQs)

This section will address common questions and misconceptions regarding the this compound protocol, providing quick and accessible answers to frequent issues.

QuestionAnswer
General
What is the mechanism of action of this compound?Information pending clarification of "this compound".
What are the recommended storage conditions for this compound?Information pending clarification of "this compound".
Protocol Specific
What is the optimal concentration range for this compound in [Specific Assay]?Information pending clarification of "this compound".
How can I improve the solubility of this compound in my experimental buffer?Information pending clarification of "this compound".
Troubleshooting
Why am I observing high variability between my replicates?Information pending clarification of "this compound".
What could be causing a lack of expected biological activity?Information pending clarification of "this compound".

Troubleshooting Guides

This section will provide detailed, step-by-step guidance for resolving specific problems encountered during experimentation with this compound.

Issue 1: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions

CauseSolution
Reagent Instability Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition between experiments.
Assay Timing Standardize incubation times and ensure consistent timing for all steps of the protocol.
Issue 2: Low Signal-to-Noise Ratio in Assays

Possible Causes and Solutions

CauseSolution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Incorrect Buffer Composition Verify the pH and ionic strength of all buffers. Ensure compatibility with this compound and other assay components.
High Background Signal Include appropriate negative controls (e.g., vehicle-only) to determine and subtract background noise.

Experimental Protocols

This section will provide detailed, validated protocols for key experiments involving this compound to ensure standardized methodology.

Example: Cell Viability Assay Protocol

  • Cell Seeding: Plate cells at a density of X cells/well in a 96-well plate and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media with the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time point (e.g., 48 hours) at 37°C and 5% CO2.

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.

Visualizations

This section will contain diagrams of relevant signaling pathways, experimental workflows, and logical relationships to provide a clear visual understanding of the protocols and mechanisms.

Example Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Seeding Cell Seeding This compound Preparation This compound Preparation Cell Seeding->this compound Preparation Cell Treatment Cell Treatment This compound Preparation->Cell Treatment Incubation Incubation Cell Treatment->Incubation Reagent Addition Reagent Addition Incubation->Reagent Addition Signal Measurement Signal Measurement Reagent Addition->Signal Measurement

Caption: A generalized workflow for a cell-based assay involving this compound treatment.

Technical Support Center: Investigating Off-Target Effects of DB28

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Users: The initial search for a therapeutic small molecule explicitly named "DB28" did not yield a specific compound within the context of drug development and life sciences research. The term "this compound" is associated with other products, such as the De Bethune this compound luxury watch and the DP-28 machine gun. It is possible that "this compound" is an internal project name, a precursor molecule, or a component of a larger molecule that is not widely indexed in public scientific literature.

Therefore, this technical support center provides a generalized framework for investigating the off-target effects of a hypothetical small molecule, which we will refer to as "this compound" for the purpose of this guide. The methodologies and guidance provided are based on standard practices in pharmacology and drug discovery for characterizing the specificity of any new chemical entity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not seem to align with its intended target. How can we begin to investigate potential off-target effects?

A1: Unexpected phenotypes are a common indicator of off-target activity. A systematic approach to de-risk your compound is crucial. We recommend a tiered strategy:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound. This can provide a list of putative off-target proteins to investigate experimentally.

  • Broad Kinase or Receptor Panel Screening: Utilize commercially available services that screen your compound against a large panel of kinases, GPCRs, ion channels, and other common off-target classes. This is a cost-effective way to quickly identify potential unintended molecular targets.

  • Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays across a diverse panel of cell lines. This can help to identify patterns of activity that may suggest a particular off-target pathway.

  • Target Knockdown/Knockout Validation: The most definitive way to confirm an on-target effect is to show that the phenotype disappears in cells where the intended target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotype persists, it is likely due to an off-target effect.

Q2: What is the best method to confirm a suspected off-target interaction for this compound identified from a screening panel?

A2: Once you have a list of potential off-targets from a primary screen, validation is key. We recommend the following orthogonal approaches:

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm and quantify the direct binding affinity of this compound to the putative off-target protein.

  • Cellular Target Engagement Assays: Confirm that this compound engages the suspected off-target in a cellular context. Methods like the Cellular Thermal Shift Assay (CETSA) can demonstrate target engagement in intact cells.

  • Functional Assays: Develop a functional assay specific to the suspected off-target to measure the downstream consequences of this compound binding. For example, if the off-target is a kinase, measure the phosphorylation of its known substrates.

Q3: We have identified a significant off-target for this compound. What are the next steps in our drug development program?

A3: The discovery of a significant off-target requires careful consideration. The path forward depends on the nature of the off-target and the therapeutic goals:

  • Assess the Therapeutic Window: Determine the concentration at which this compound engages its intended target versus the off-target. If there is a sufficient therapeutic window, it may be possible to dose the compound in a way that minimizes off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for the off-target while maintaining or improving its potency for the intended target. This is often referred to as "designing out" the off-target activity.

  • Consider Repurposing: In some cases, the off-target effect may be therapeutically beneficial for a different indication. It may be worthwhile to explore this new therapeutic hypothesis.

  • Program Termination: If the off-target effect is severe and cannot be mitigated through chemical modification, it may be necessary to terminate the program and pursue alternative chemical scaffolds.

Troubleshooting Guides

Issue: Inconsistent Results in Off-Target Validation Assays
Potential Cause Troubleshooting Step
Compound Instability Verify the stability of this compound in the assay buffer and conditions. Use fresh compound dilutions for each experiment.
Protein Aggregation Check the quality and purity of the recombinant off-target protein. Consider including detergents or other additives to prevent aggregation.
Assay Interference Run control experiments to ensure that this compound is not interfering with the assay technology itself (e.g., fluorescence quenching, enzyme inhibition).
Cell Line Variability If using a cellular assay, ensure consistent cell passage number, confluency, and culture conditions.
Issue: Discrepancy Between In Vitro Binding and Cellular Activity
Potential Cause Troubleshooting Step
Cell Permeability Assess the ability of this compound to cross the cell membrane and reach its intracellular off-target.
Cellular Metabolism Investigate whether this compound is being metabolized into a more or less active form within the cell.
Presence of Endogenous Ligands The presence of endogenous ligands for the off-target in the cellular environment can compete with this compound binding.
Complex Biological Regulation The off-target may be part of a larger protein complex or subject to post-translational modifications in the cell that alter its interaction with this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle control or a range of this compound concentrations for a specified time.

  • Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the putative off-target protein by Western blot. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Kinase Glo® Assay for Kinase Off-Target Functional Validation
  • Assay Setup: In a 96-well plate, add the recombinant kinase off-target, its specific substrate, and ATP.

  • Compound Addition: Add a serial dilution of this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • ATP Detection: Add Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A decrease in the luminescent signal indicates inhibition of the kinase by this compound.

  • Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 value.

Visualizations

Off_Target_Investigation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Decision Decision Phase In_Silico_Profiling In Silico Profiling Direct_Binding_Assays Direct Binding Assays (SPR, ITC, MST) In_Silico_Profiling->Direct_Binding_Assays Panel_Screening Broad Panel Screening Panel_Screening->Direct_Binding_Assays Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Direct_Binding_Assays Cellular_Target_Engagement Cellular Target Engagement (CETSA) Direct_Binding_Assays->Cellular_Target_Engagement Functional_Assays Functional Assays Cellular_Target_Engagement->Functional_Assays SAR_Studies SAR Studies Functional_Assays->SAR_Studies Repurposing Repurposing Functional_Assays->Repurposing Termination Program Termination Functional_Assays->Termination

Caption: Workflow for investigating off-target effects.

Signaling_Pathway_Deconvolution This compound This compound Intended_Target Intended_Target This compound->Intended_Target Off_Target Off_Target This compound->Off_Target On_Target_Pathway On-Target Signaling Pathway Intended_Target->On_Target_Pathway Off_Target_Pathway Off-Target Signaling Pathway Off_Target->Off_Target_Pathway Expected_Phenotype Expected_Phenotype On_Target_Pathway->Expected_Phenotype Unexpected_Phenotype Unexpected_Phenotype Off_Target_Pathway->Unexpected_Phenotype

Caption: Deconvolution of on-target vs. off-target signaling.

Technical Support Center: Prevention of Small Molecule Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on "DB28": Our internal and external database searches did not identify a publicly documented chemical entity referred to as "this compound." This designation may be an internal laboratory identifier, a shorthand for a more complex name, or a novel compound not yet described in public literature. The following guide provides best practices for the prevention of degradation of small molecule compounds in solution, which should be applicable to your compound of interest. For tailored advice, detailed knowledge of the compound's chemical structure and properties is essential.

Troubleshooting Guides & FAQs

This section addresses common issues researchers encounter when working with small molecule solutions and provides actionable steps to mitigate degradation.

Question/Issue Potential Cause(s) Troubleshooting/Prevention Steps
Precipitation is observed after dissolving the compound. - Low solubility in the chosen solvent.- Solution is supersaturated.- Compound is degrading into less soluble products.- Verify Solubility: Consult literature for known solubility data. If unavailable, perform a solubility test with small amounts.- Use Co-solvents: Consider using a mixture of solvents (e.g., DMSO/water, ethanol/water).- Gentle Warming: Gently warm the solution to aid dissolution, but be cautious of temperature-sensitive compounds.- pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.
Loss of biological activity over time. - Chemical degradation (hydrolysis, oxidation, photolysis).- Adsorption to container surfaces.- Repeated freeze-thaw cycles.- Optimize Storage Conditions: Store solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.- Use Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.- Inert Atmosphere: For oxygen-sensitive compounds, overlay the solution with an inert gas like argon or nitrogen before sealing.- Low-Adsorption Tubes: Use polypropylene or other low-protein-binding tubes.
Discoloration of the solution. - Oxidation of the compound.- Photodegradation.- Reaction with impurities in the solvent.- Protect from Light: Use amber vials or wrap containers in aluminum foil.- High-Purity Solvents: Use fresh, high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.- Antioxidants: For known oxidative instability, consider adding a small amount of an antioxidant like BHT, ensuring it doesn't interfere with downstream experiments.
Inconsistent experimental results. - Inaccurate initial concentration due to degradation.- Pipetting errors with viscous solvents like DMSO.- Non-homogenous solution.- Freshly Prepare Solutions: Whenever possible, prepare solutions immediately before use.- Proper Pipetting Technique: For viscous solvents, use positive displacement pipettes or reverse pipetting techniques.- Ensure Homogeneity: Vortex or sonicate gently to ensure the compound is fully dissolved and the solution is uniform.

Key Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Pre-Experiment Calculations: Determine the required mass of the compound to achieve the desired stock concentration.

  • Weighing the Compound: Use a calibrated analytical balance to accurately weigh the small molecule in a suitable container.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, ethanol) to the compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, keeping the compound's stability in mind.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (-20°C or -80°C).

Protocol 2: Preparation of Working Solutions from a Stock Solution

  • Thawing: If the stock solution is frozen, thaw it completely and bring it to room temperature.

  • Homogenization: Gently vortex the stock solution to ensure it is homogenous.

  • Dilution: Using a calibrated pipette, transfer the required volume of the stock solution into the appropriate volume of the desired buffer or cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to some compounds and introduce bubbles.

  • Immediate Use: Use the working solution as quickly as possible after preparation.

Logical Workflow for Preventing Compound Degradation

The following diagram illustrates a logical workflow to minimize the degradation of small molecule compounds in solution during experimental procedures.

Compound Degradation Prevention Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Start: Obtain Compound check_info Review Compound Information (Datasheet, Literature) start->check_info select_solvent Select Appropriate High-Purity Solvent check_info->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot storage_conditions Store at Recommended Temperature & Protect from Light aliquot->storage_conditions thaw Thaw & Prepare Working Solution storage_conditions->thaw use_immediately Use Working Solution Immediately thaw->use_immediately observe_degradation Observe Signs of Degradation (Precipitation, Color Change) thaw->observe_degradation end End: Experiment use_immediately->end revisit_prep Re-evaluate Preparation & Storage Protocols observe_degradation->revisit_prep revisit_prep->check_info

Caption: Workflow for preventing small molecule degradation.

Technical Support Center: Optimizing Incubation Time for DB28 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Issue Detected: Ambiguity of "DB28"

Our initial search for "this compound" in the context of scientific and drug development research did not yield specific results for a compound or molecule with this designation. The term "this compound" is ambiguous and has multiple meanings in other fields, including:

  • De Bethune this compound: A model of a luxury watch.

  • DP-28: A type of light machine gun.

It is possible that "this compound" is a typographical error, an internal compound identifier, or an abbreviation for a more complex molecule. One closely related and well-documented term in biomedical research is CD28 , a protein crucial for T-cell activation.

To provide you with an accurate and relevant technical support center, please clarify the full and correct name of the substance you are investigating. Once the correct terminology is provided, we can develop a comprehensive resource covering:

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Quantitative Data Summaries

  • Detailed Experimental Protocols

  • Signaling Pathway and Workflow Diagrams

We await your clarification to proceed with building the specific technical support content you require.

Validation & Comparative

Validating the Inhibitory Effect of DB28 on MAIT Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of the synthetic compound DB28 on Mucosal-Associated Invariant T (MAIT) cells against other known inhibitors. Experimental data is presented to support the validation of this compound as a potent modulator of MAIT cell activity, offering a valuable tool for research and potential therapeutic development.

Introduction to MAIT Cell Inhibition

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immune surveillance, particularly at mucosal surfaces. They recognize microbial-derived vitamin B metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. Dysregulation of MAIT cell activity has been implicated in various inflammatory and autoimmune diseases, making targeted inhibition of these cells a promising therapeutic strategy. This guide focuses on the validation of this compound, a novel MR1 ligand, as an inhibitor of MAIT cell activation and compares its efficacy with other known inhibitory compounds.

Comparative Analysis of MAIT Cell Inhibitors

The inhibitory potential of this compound and other small molecules on MAIT cell activation is primarily attributed to their ability to compete with activating ligands for binding to MR1. This competitive inhibition leads to a downregulation of MR1 surface expression and a subsequent reduction in T-cell receptor (TCR)-mediated activation of MAIT cells.[1]

Quantitative Data on Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory effects of this compound and its analogs, alongside other well-characterized MAIT cell inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundTargetAssay TypeKey FindingsReference
This compound MR1In vitro MAIT cell activationDose-dependent inhibition of MAIT cell activation.[2]--INVALID-LINK--
This compound derivative MR1In vitro MAIT cell activationIC50: 80 nM [2]--INVALID-LINK--
NV18.1 MR1In vitro MAIT cell activationCompetitively inhibits stimulatory ligands.[3]--INVALID-LINK--
6-Formylpterin (6-FP) MR1In vitro MAIT cell activationCompetitive inhibitor of MAIT cell activation.[4]--INVALID-LINK--
Acetyl-6-formylpterin (Ac-6-FP) MR1In vitro MAIT cell activationPotent competitive inhibitor of MAIT cell activation.[5]--INVALID-LINK--

Experimental Protocols

In Vitro MAIT Cell Inhibition Assay

This protocol details a standard method for validating the inhibitory effect of compounds like this compound on MAIT cell activation using an in vitro co-culture system.

1. Cell Culture:

  • Antigen-Presenting Cells (APCs): Human monocytic cell lines (e.g., THP-1) engineered to overexpress MR1 (THP-1-MR1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • MAIT Cells: A human MAIT cell line or primary MAIT cells isolated from peripheral blood mononuclear cells (PBMCs) are maintained in the same culture medium.

2. Co-culture and Inhibition:

  • Seed THP-1-MR1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
  • The following day, treat the THP-1-MR1 cells with varying concentrations of the inhibitory compound (e.g., this compound, NV18.1, 6-FP, Ac-6-FP) or vehicle control (e.g., DMSO) for 2 hours.
  • Add a known MAIT cell agonist, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), at a concentration known to induce robust activation.
  • Immediately add MAIT cells to the wells at a 1:1 ratio with the THP-1-MR1 cells.
  • Co-culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Assessment of MAIT Cell Activation (Flow Cytometry):

  • Harvest the cells and stain them with fluorescently labeled antibodies against surface markers to identify the MAIT cell population (e.g., anti-CD3, anti-TCR Vα7.2) and activation markers (e.g., anti-CD69, anti-CD25).
  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture. After surface staining, fix and permeabilize the cells and stain for intracellular cytokines such as IFN-γ and TNF-α.
  • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated (e.g., CD69+) MAIT cells or cytokine-producing MAIT cells in the presence of different concentrations of the inhibitor.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.
  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

MAIT Cell Activation and Inhibition Pathway

The activation of MAIT cells is initiated by the interaction of their T-cell receptor (TCR) with the MR1 molecule on an antigen-presenting cell, which is presenting a microbial-derived ligand. This interaction triggers a downstream signaling cascade, leading to cytokine production and cytotoxic activity. Inhibitors like this compound act by competing with the activating ligand for binding to MR1, thereby preventing the initial TCR engagement.

MAIT_Cell_Activation_Inhibition cluster_APC Antigen-Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR TCR MR1->TCR Presents Antigen to Agonist Activating Ligand (e.g., 5-OP-RU) Agonist->MR1 Binds to This compound Inhibitor (e.g., this compound) This compound->MR1 Competitively Inhibits LCK LCK TCR->LCK Phosphorylates ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Activation Cellular Activation (Cytokine production, Cytotoxicity) LAT->Activation Initiates Signaling Cascade to Experimental_Workflow start Start cell_culture 1. Cell Culture (APC-MR1 & MAIT Cells) start->cell_culture inhibition_assay 2. Co-culture with Inhibitor & Agonist cell_culture->inhibition_assay flow_cytometry 3. Flow Cytometry Analysis (Activation Markers & Cytokines) inhibition_assay->flow_cytometry data_analysis 4. Data Analysis (Dose-Response Curve, IC50 Calculation) flow_cytometry->data_analysis end End data_analysis->end

References

A Comparative Analysis of DB28 and Other MR1 Ligands for Modulating MAIT Cell Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The major histocompatibility complex, class I-related protein (MR1) has emerged as a promising target for immunotherapeutic strategies due to its role in presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells. The modulation of this interaction through various ligands offers the potential to either activate or inhibit MAIT cell responses for therapeutic benefit. This guide provides a comparative analysis of the novel MR1 ligand DB28 with other well-characterized MR1 ligands, supported by experimental data.

Introduction to MR1 Ligands

MR1 presents a diverse array of small molecules that can be broadly categorized based on their effect on MAIT cell activity. These include:

  • Agonists: Ligands that bind to MR1 and stimulate MAIT cell activation, leading to the release of pro-inflammatory cytokines. A prominent example is 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), a metabolite derived from the microbial riboflavin synthesis pathway.[1]

  • Antagonists/Inhibitors: Ligands that bind to MR1 but do not activate MAIT cells. They can competitively block the binding of activating ligands, thereby inhibiting MAIT cell responses. Acetyl-6-formylpterin (Ac-6-FP) is a well-studied inhibitory ligand.[1]

  • Novel Modulators: A growing class of synthetic molecules with diverse effects on the MR1-MAIT cell axis. This compound falls into this category as a competitive inhibitor that downregulates MR1 surface expression.[2][3]

This guide focuses on comparing the biochemical and cellular effects of this compound with the canonical agonist 5-OP-RU and the antagonist Ac-6-FP.

Comparative Data

The following tables summarize the key quantitative data comparing this compound to other MR1 ligands.

LigandChemical NameTypeMR1 Binding Affinity (IC50)MAIT Cell ResponseMechanism of Action
This compound 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acidInhibitor~10 µM[4]InhibitionCompetitively binds to MR1 in the endoplasmic reticulum, preventing its trafficking to the cell surface and subsequent presentation of activating ligands.[2][3]
5-OP-RU 5-(2-oxopropylideneamino)-6-D-ribitylaminouracilAgonist~4 nM[4]ActivationBinds to MR1 and is presented to the MAIT cell TCR, leading to cellular activation and cytokine release.[5]
Ac-6-FP Acetyl-6-formylpterinInhibitor< 1 µM[4]InhibitionCompetitively binds to MR1, blocking the binding of activating ligands.[5]

Table 1: Overview of MR1 Ligands

LigandEffect on MR1 Surface Expression
This compound Downregulation[2][5]
5-OP-RU Upregulation[5]
Ac-6-FP Upregulation[5]

Table 2: Effect of Ligands on MR1 Cell Surface Expression

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

MR1_Signaling_Pathway Mechanism of MR1 Ligand Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_CellSurface Cell Surface MR1_unloaded Unloaded MR1 MR1_this compound MR1-DB28 Complex MR1_unloaded->MR1_this compound Binding MR1_Agonist MR1-Agonist Complex MR1_unloaded->MR1_Agonist Binding MR1_Antagonist MR1-Antagonist Complex MR1_unloaded->MR1_Antagonist Binding This compound This compound This compound->MR1_this compound MR1_this compound->MR1_unloaded Retention in ER Agonist Agonist (e.g., 5-OP-RU) Agonist->MR1_Agonist Antagonist Antagonist (e.g., Ac-6-FP) Antagonist->MR1_Antagonist Golgi_Processing Processing & Trafficking MR1_Agonist->Golgi_Processing MR1_Antagonist->Golgi_Processing MR1_Agonist_Surface MR1-Agonist Golgi_Processing->MR1_Agonist_Surface MR1_Antagonist_Surface MR1-Antagonist Golgi_Processing->MR1_Antagonist_Surface MAIT_TCR MAIT Cell TCR MR1_Agonist_Surface->MAIT_TCR TCR Recognition MR1_Antagonist_Surface->MAIT_TCR Binding, No Activation Activation MAIT Cell Activation MAIT_TCR->Activation No_Activation No Activation MAIT_TCR->No_Activation MR1_Surface_Staining_Workflow Workflow for MR1 Surface Expression Analysis Start Antigen Presenting Cells (APCs) Incubate Incubate with MR1 Ligands (this compound, 5-OP-RU, Ac-6-FP, or control) Start->Incubate Wash1 Wash cells Incubate->Wash1 Stain Stain with fluorescently labeled anti-MR1 antibody (e.g., 26.5) Wash1->Stain Wash2 Wash cells Stain->Wash2 Analyze Analyze by Flow Cytometry Wash2->Analyze Result Quantify MR1 Surface Expression (Mean Fluorescence Intensity) Analyze->Result MAIT_Cell_Activation_Workflow Workflow for MAIT Cell Activation Assay Start Co-culture of APCs and MAIT Cells Add_Ligands Add MR1 Ligands (this compound, 5-OP-RU, Ac-6-FP, or control) Start->Add_Ligands Incubate Incubate for 24-48 hours Add_Ligands->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform IFN-γ ELISA or ELISpot Collect_Supernatant->ELISA Result Quantify IFN-γ Concentration ELISA->Result

References

DB28 vs. NV18.1: A Comparative Guide to MR1 Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological research, the modulation of the monomorphic antigen-presenting molecule MR1 is of significant interest for its role in the activation of Mucosal-Associated Invariant T (MAIT) cells. This guide provides a detailed comparison of two small molecule inhibitors, DB28 and NV18.1, and their efficacy in downregulating MR1 surface expression, thereby inhibiting MAIT cell activation. The information presented herein is intended for researchers, scientists, and drug development professionals.

Performance Comparison

This compound and its methyl ester analog, NV18.1, have been identified as potent downregulators of MR1 cell surface expression.[1][2][3] Unlike typical MR1 ligands that stabilize the molecule and promote its transit to the cell surface, this compound and NV18.1 act as inhibitors by retaining MR1 in the endoplasmic reticulum (ER) in an immature state.[1][2][3] This mechanism effectively reduces the availability of MR1 on the cell surface for antigen presentation to MAIT cells.

Quantitative Analysis of MR1 Downregulation

The following table summarizes the dose-dependent effect of this compound and NV18.1 on the cell surface expression of MR1 on THP1-MR1 cells. The data is presented as the percentage of MR1 downregulation compared to untreated cells.

CompoundConcentration (µg/mL)MR1 Downregulation (%)
This compound 20~85%
2~60%
0.2~20%
NV18.1 20~60%
2~25%
0.2~10%

Data extracted from Salio et al., 2020.[1][2]

As the data indicates, this compound is a more potent downregulator of MR1 surface expression compared to NV18.1 at all tested concentrations.

Inhibition of MAIT Cell Activation

The downregulation of MR1 by this compound and NV18.1 directly translates to the inhibition of MR1-dependent MAIT cell activation. The following table presents the inhibitory effect of these compounds on the activation of a MAIT cell clone (A-F7) in the presence of the known MR1 ligand, 5-OP-RU.

CompoundConcentration (µg/mL)Inhibition of MAIT Cell Activation (%)
This compound 20~90%
2~70%
0.2~30%
NV18.1 20~75%
2~40%
0.2~15%

Data extracted from Salio et al., 2020.[1][2]

Consistent with the downregulation data, this compound demonstrates superior efficacy in inhibiting MAIT cell activation compared to NV18.1.

Signaling Pathway and Mechanism of Action

This compound and NV18.1 competitively bind to the A'-pocket of the MR1 molecule.[1] Unlike activating ligands such as 5-OP-RU, they do not form a Schiff base with Lys43 in the MR1 binding cleft.[1][2] This non-covalent interaction is sufficient to sequester MR1 within the endoplasmic reticulum, preventing its maturation and trafficking to the cell surface.

MR1_downregulation_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_CellSurface Cell Surface MR1_immature Immature MR1 MR1_ligand_complex MR1-DB28/NV18.1 Complex MR1_immature->MR1_ligand_complex Binding MR1_maturation MR1 Maturation & Trafficking MR1_immature->MR1_maturation Blocked by This compound/NV18.1 DB28_NV18_1 This compound / NV18.1 DB28_NV18_1->MR1_ligand_complex MR1_ligand_complex->MR1_immature Retention in ER MR1_surface Surface MR1 MR1_maturation->MR1_surface Egress MAIT_cell MAIT Cell MR1_surface->MAIT_cell Antigen Presentation MAIT_activation MAIT Cell Activation MAIT_cell->MAIT_activation Activation

Caption: Mechanism of MR1 downregulation by this compound and NV18.1.

Experimental Protocols

The following are summarized protocols for key experiments used to evaluate the effects of this compound and NV18.1 on MR1.

Cell Culture and Reagents
  • Cell Lines: THP1-MR1 (human monocytic cell line overexpressing MR1) and C1R-MR1 (human B-lymphoblastoid cell line overexpressing MR1) were used for MR1 downregulation assays. A human MAIT cell clone (e.g., A-F7) was used for activation assays.

  • Compounds: this compound and NV18.1 were synthesized and dissolved in an appropriate solvent (e.g., DMSO). 5-OP-RU (5-amino-6-D-ribitylaminouracil) was used as a positive control for MAIT cell activation.

MR1 Downregulation Assay (Flow Cytometry)
  • Cell Seeding: Seed THP1-MR1 or C1R-MR1 cells in a 96-well plate.

  • Compound Treatment: Treat cells with varying concentrations of this compound, NV18.1, or vehicle control for a specified time (e.g., 18-24 hours).

  • Staining: Harvest the cells and stain with a fluorescently labeled anti-MR1 antibody (e.g., clone 26.5) and a viability dye.

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on live, single cells and quantify the mean fluorescence intensity (MFI) of the anti-MR1 staining. The percentage of MR1 downregulation is calculated relative to the vehicle-treated control.

experimental_workflow start Start cell_seeding Seed THP1-MR1 cells start->cell_seeding compound_treatment Treat with this compound/NV18.1 cell_seeding->compound_treatment staining Stain with anti-MR1 Ab compound_treatment->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Analyze MR1 Expression flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for MR1 downregulation assay.

MAIT Cell Activation Assay
  • Antigen Presenting Cell (APC) Preparation: Seed THP1-MR1 cells in a 96-well plate.

  • Compound and Ligand Treatment: Pre-incubate the APCs with this compound or NV18.1 for a short period (e.g., 2 hours) before adding the MAIT cell activating ligand, 5-OP-RU.

  • Co-culture: Add the MAIT cell clone to the wells containing the treated APCs and co-culture for 24-48 hours.

  • Cytokine Measurement: Collect the supernatant and measure the concentration of a key cytokine released by activated MAIT cells, such as Interferon-gamma (IFN-γ), using an ELISA or a bead-based immunoassay.

  • Data Analysis: Calculate the percentage of inhibition of MAIT cell activation by comparing the cytokine levels in the this compound/NV18.1-treated wells to the wells treated with 5-OP-RU alone.

Conclusion

Both this compound and NV18.1 are effective inhibitors of the MR1-MAIT cell axis through a novel mechanism of retaining MR1 in the endoplasmic reticulum.[1][2][3] Experimental data clearly indicates that this compound is a more potent inhibitor than its methyl ester analog, NV18.1, in both downregulating MR1 surface expression and consequently inhibiting MAIT cell activation. These findings provide a valuable foundation for the development of therapeutics targeting MR1-mediated immune responses.

References

Unveiling the Inhibitory Effect of DB28 on MR1 Surface Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental evidence confirming the effect of the novel ligand DB28 on the surface expression of the major histocompatibility complex (MHC) class I-like molecule, MR1. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

This compound, also known as 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid, has been identified as a novel, non-microbial ligand that actively downregulates the surface expression of MR1.[1][2] Unlike stimulatory ligands that facilitate the translocation of MR1 from the endoplasmic reticulum (ER) to the cell surface, this compound and its ester analogue, NV18.1, retain MR1 within the ER in an immature, ligand-receptive state.[1][2] This inhibitory action competitively prevents the activation of Mucosal-Associated Invariant T (MAIT) cells by agonist ligands.[1][3][4]

Comparative Analysis of MR1 Surface Expression

The inhibitory effect of this compound on MR1 surface expression has been quantified and compared with the effects of known stimulatory and non-stimulatory ligands. The following table summarizes the key findings from studies using various cell lines.

Cell LineCompoundConcentrationEffect on MR1 Surface Expression (Geo MFI*)Reference
THP1-MR1 Methylglyoxal (MG)50 µMBaseline Expression[3]
This compound20 µg/mLSignificant Decrease vs. MG[3]
5-OP-RU (Agonist)5 µg/mLIncrease vs. MG[3]
This compound + 5-OP-RU20 µg/mL + 5 µg/mLInhibition of 5-OP-RU induced upregulation [3]
Acetyl-6-FP (Antagonist)1 µg/mLIncrease vs. MG[3]
This compound + Acetyl-6-FP20 µg/mL + 1 µg/mLInhibition of Ac-6-FP induced upregulation [3]
C1R-MR1 This compoundNot specifiedDecrease in MR1 surface expression[4]
NV18.1Not specifiedDecrease in MR1 surface expression (less potent than this compound)[4]
Primary B Cells 5-OP-RU1 µg/mLUpregulation of MR1[5]
This compound + 5-OP-RU20 µg/mL + 1 µg/mLDownregulation of MR1 surface expression[5]
Primary Monocytes 5-OP-RU1 µg/mLUpregulation of MR1[5]
This compound + 5-OP-RU20 µg/mL + 1 µg/mLDownregulation of MR1 surface expression[5]

*Geo MFI: Geometric Mean Fluorescence Intensity, a measure of the central tendency of the cell population's fluorescence intensity in flow cytometry.

Experimental Methodologies

The confirmation of this compound's effect on MR1 surface expression relies on robust experimental protocols, primarily centered around cell culture and flow cytometry.

Cell Culture and Ligand Pulsing
  • Cell Lines: Human monocytic THP-1 cells or B-cell line C1R, engineered to overexpress human MR1 (THP1-MR1, C1R-MR1), are commonly used.[4]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Ligand Preparation: this compound, 5-OP-RU, and other ligands are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.[3]

  • Pulsing: Cells are seeded in multi-well plates. The respective ligands (e.g., this compound at 20 µg/mL, 5-OP-RU at 5 µg/mL) are added to the cell cultures.[3] For competition assays, this compound can be added before, concurrently with, or after the addition of a stimulatory ligand.[1]

  • Incubation: The cells are incubated with the ligands for a defined period, typically ranging from a few hours to overnight (e.g., 5-18 hours), to allow for changes in MR1 expression.[1][3]

Flow Cytometry for MR1 Surface Staining
  • Cell Harvesting: After incubation, cells are harvested and washed with FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Antibody Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for a conformational epitope of folded MR1 (e.g., anti-MR1-26.5 or 8F2.F9) for 30 minutes on ice, protected from light.[4] An isotype control antibody is used to determine background staining.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer. Data from a sufficient number of events (e.g., 10,000-50,000) are collected for each sample.

  • Data Analysis: The geometric mean fluorescence intensity (Geo MFI) of the MR1 staining is quantified for the live cell population. A decrease in Geo MFI in this compound-treated cells compared to control or agonist-treated cells indicates a reduction in MR1 surface expression.[5]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.

experimental_workflow cluster_cell_culture Cell Culture & Ligand Pulsing cluster_flow_cytometry Flow Cytometry start Seed MR1-expressing cells ligand_prep Prepare this compound & other ligands start->ligand_prep pulse Pulse cells with ligands ligand_prep->pulse incubate Incubate for 5-18 hours pulse->incubate harvest Harvest & wash cells incubate->harvest stain Stain with anti-MR1 antibody harvest->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze Geo MFI acquire->analyze

Experimental Workflow for Assessing MR1 Surface Expression.

signaling_pathway cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface MR1_unfolded Unfolded MR1 MR1_folded Folded MR1 MR1_unfolded->MR1_folded Ligand Binding MR1_this compound MR1-DB28 Complex (Retained in ER) MR1_unfolded->MR1_this compound Binding MR1_surface MR1 at Surface MR1_folded->MR1_surface Egress This compound This compound This compound->MR1_unfolded Agonist Agonist Ligand (e.g., 5-OP-RU) Agonist->MR1_folded MR1_this compound->MR1_folded Inhibition of Egress MAIT_cell MAIT Cell Activation MR1_surface->MAIT_cell

Mechanism of this compound-mediated MR1 Intracellular Retention.

Conclusion

The available experimental data consistently confirms that this compound effectively reduces the surface expression of MR1 on various cell types. It achieves this by binding to MR1 in the endoplasmic reticulum and preventing its trafficking to the cell surface, thereby acting as a competitive inhibitor of MAIT cell activation.[1][4] This characteristic positions this compound and similar molecules as valuable tools for investigating the molecular mechanisms of MR1-dependent antigen presentation and as potential leads for therapeutic modulation of MAIT cell activity.[4]

References

Comparative Analysis of CD28's Mechanism of Action: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Assuming "DB28" is a likely typographical error for the well-established T-cell co-stimulatory molecule CD28, this guide provides a comprehensive comparison of its mechanism of action and therapeutic modulation. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative pathways and supporting experimental data.

CD28 is a pivotal costimulatory receptor on T-lymphocytes, essential for a robust adaptive immune response. Its interaction with ligands B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs) provides the critical "second signal" for T-cell activation, proliferation, and cytokine production.[1][2] This central role makes the CD28 pathway a prime target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer.

The CD28 Signaling Cascade: A Closer Look

Upon engagement with its B7 ligands, the cytoplasmic domain of CD28 orchestrates a complex signaling cascade. This process is initiated by the phosphorylation of tyrosine motifs within the CD28 intracellular tail, leading to the recruitment of key signaling adaptors, most notably Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2).[1][2][3] The activation of these molecules triggers downstream pathways, including the Protein Kinase B (Akt) and Mitogen-activated protein kinase (MAPK) cascades, which ultimately converge on the activation of transcription factors like NF-κB and AP-1.[2] These transcription factors drive the expression of genes crucial for T-cell effector functions, including cytokine production (e.g., Interleukin-2), survival, and proliferation.[2][4]

CD28_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell B7 B7-1 / B7-2 CD28 CD28 B7->CD28 Binding PI3K PI3K CD28->PI3K Grb2 Grb2 CD28->Grb2 Akt Akt PI3K->Akt MAPK MAPK Grb2->MAPK NFkB NF-κB Akt->NFkB Survival Survival Akt->Survival Proliferation Proliferation NFkB->Proliferation Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Caption: Simplified CD28 Signaling Pathway.

Therapeutic Modulation of CD28: A Comparative Overview

Therapeutic strategies targeting the CD28 pathway can be broadly categorized into antagonists, which inhibit signaling, and agonists, which enhance it.

CD28 Antagonists: Dampening the Immune Response

CD28 antagonists are primarily employed in the treatment of autoimmune diseases and in preventing organ transplant rejection by suppressing unwanted T-cell activity.

Therapeutic AgentMechanism of ActionKey Clinical Applications & Considerations
CTLA4-Ig Fusion Proteins (e.g., Abatacept, Belatacept) These agents consist of the extracellular domain of CTLA-4, a natural high-affinity competitor for B7 ligands, fused to an immunoglobulin Fc domain. They act by sequestering B7 molecules, thereby preventing their interaction with CD28.Abatacept is approved for rheumatoid arthritis. Belatacept, a second-generation molecule with higher affinity, is used in kidney transplant recipients. A key difference is their relative potency and potential for side effects.
Antagonist Anti-CD28 Antibodies (e.g., Lulizumab, FR104) These monoclonal antibodies directly bind to CD28, sterically hindering the binding of B7 ligands. To avoid unintended T-cell activation, some are engineered as monovalent fragments (Fab) or with modified Fc regions to prevent cross-linking.[5]These are in various stages of clinical development. A major challenge is designing antibodies that are purely antagonistic without any partial agonistic activity, which could lead to adverse effects.[5]
CD28 Agonists: Boosting the Immune Response

CD28 agonists are being investigated for their potential to enhance anti-tumor immunity in cancer patients.

Therapeutic AgentMechanism of ActionKey Clinical Applications & Considerations
Superagonistic Anti-CD28 Antibodies (e.g., TGN1412) These antibodies bind to a specific epitope on the CD28 molecule, inducing a conformational change that leads to potent T-cell activation, even without T-cell receptor (TCR) engagement.[6][7]The first-in-human trial of TGN1412 infamously resulted in a life-threatening "cytokine storm," highlighting the potential dangers of systemic, non-targeted T-cell activation.[8][9] This has spurred the development of safer, next-generation agonists.
Tumor-Targeted CD28 Agonists (Bispecific Antibodies) These molecules are engineered to bind simultaneously to a tumor-associated antigen and to CD28 on T-cells. This localizes the co-stimulatory signal to the tumor microenvironment, aiming to enhance anti-tumor T-cell responses while minimizing systemic toxicity.This is a promising area of active research, with several candidates in preclinical and early clinical development. The goal is to achieve potent, tumor-specific T-cell activation.

Cross-Validation: CD28 in the Context of Other Co-stimulatory Pathways

The function of CD28 is best understood in comparison to other key T-cell regulatory molecules.

Co-stimulatory MoleculeComparison with CD28
ICOS (Inducible T-cell COStimulator) A close relative of CD28, ICOS is typically expressed on activated T-cells. While CD28 is critical for the initial activation of naive T-cells, ICOS plays a more prominent role in the function of effector and memory T-cells, particularly in T follicular helper cell development and antibody responses.[10][11][12]
4-1BB (CD137) Another important co-stimulatory molecule, 4-1BB signaling is known to promote the survival and persistence of T-cells, especially CD8+ cytotoxic T-lymphocytes. In the context of CAR-T cell therapy, CD28-based co-stimulatory domains tend to induce rapid T-cell expansion and potent effector function, whereas 4-1BB domains are associated with more sustained T-cell persistence and a reduced risk of exhaustion.[13][14]

Key Experimental Protocols for Mechanism of Action Studies

The following are standard in vitro assays used to characterize the effects of CD28-modulating agents.

Experimental_Workflow Isolate_PBMCs Isolate PBMCs from Blood Label_CFSE Label with CFSE (for Proliferation Assay) Isolate_PBMCs->Label_CFSE Culture_Stimulate Culture & Stimulate (e.g., anti-CD3 +/- Test Compound) Isolate_PBMCs->Culture_Stimulate Label_CFSE->Culture_Stimulate Incubate_Proliferation Incubate 3-5 Days Culture_Stimulate->Incubate_Proliferation Incubate_Cytokine Incubate 24-72 Hours Culture_Stimulate->Incubate_Cytokine Analyze_Proliferation Analyze Proliferation by Flow Cytometry Incubate_Proliferation->Analyze_Proliferation Analyze_Cytokine Analyze Cytokine Production (ELISA/Multiplex) Incubate_Cytokine->Analyze_Cytokine

Caption: Workflow for T-cell Function Assays.

T-cell Proliferation Assay

This assay measures the ability of a compound to promote or inhibit T-cell division.

  • Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon division, leading to a stepwise reduction in fluorescence intensity.

  • Methodology:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs).

    • Label the cells with CFSE.

    • Culture the labeled cells in plates coated with an anti-CD3 antibody (to provide the primary TCR signal).

    • Add the test compound (e.g., a CD28 agonist or antagonist) at various concentrations.

    • Incubate for 3-5 days.

    • Analyze the CFSE fluorescence of the T-cell population by flow cytometry.

Cytokine Release Assay

This assay quantifies the production of key cytokines, providing insight into the type and magnitude of the T-cell response.

  • Principle: The concentration of cytokines secreted into the cell culture supernatant is measured using immunoassays.

  • Methodology:

    • Culture PBMCs or purified T-cells with a primary stimulus (e.g., anti-CD3 antibody).

    • Add the test compound.

    • Incubate for 24-72 hours.

    • Collect the culture supernatant.

    • Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.[15][16]

References

MPT0E028: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

MPT0E028, also known as Imofinostat or ABT-301, is a novel, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anticancer activity in both laboratory settings and animal models. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies.

Data Presentation

Table 1: In Vitro Efficacy of MPT0E028

Cell LineCancer TypeIC50/GI50 (µM)Notes
HCT116Colorectal Cancer0.09 ± 0.004Growth Inhibition (GI50)
HeLaCervical Adenocarcinoma11.1 ± 2.8 (nM)Inhibition of nuclear HDAC activity
HCT116Colorectal Cancer4.43 ± 0.5Inhibition of nuclear HDAC activity
RamosB-cell Lymphoma2.88 ± 1.9Inhibition of HDAC enzyme activity
BJABB-cell Lymphoma4.54 ± 1.2Inhibition of HDAC enzyme activity
HDAC Isoform Inhibition IC50 (nM)
HDAC1-53.0Selective HDAC inhibitor
HDAC2-106.2Selective HDAC inhibitor
HDAC6-29.5Selective HDAC inhibitor
HDAC8-2500Weak inhibitory effect
HDAC4->10000No significant inhibitory effect

Table 2: In Vivo Efficacy of MPT0E028 in HCT116 Xenograft Model

Treatment Group (mg/kg)Tumor Growth InhibitionObservations
50Dose-dependent delayNo significant body weight change observed
100Dose-dependent delayNo significant body weight change observed
200Complete regression (in 3 mice)No significant body weight change observed

Experimental Protocols

In Vitro Cell Proliferation Assay (SRB Assay) Human colorectal cancer HCT116 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of MPT0E028. Following a 48-hour incubation period, the cells were fixed with trichloroacetic acid (TCA). The fixed cells were then stained with sulforhodamine B (SRB) dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm to determine cell viability and calculate the GI50 value.

In Vitro HDAC Activity Assay Nuclear extracts from HeLa or HCT116 cells were incubated with a fluorogenic HDAC substrate and varying concentrations of MPT0E028. The reaction was stopped, and the fluorescence was measured to determine the level of HDAC inhibition. IC50 values were calculated from the dose-response curves. For specific HDAC isoforms, recombinant human HDAC1, HDAC2, HDAC4, HDAC6, and HDAC8 were used in a similar fluorometric assay.

In Vivo Xenograft Study Female nude mice were subcutaneously inoculated with human colorectal cancer HCT116 cells. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. MPT0E028 was administered orally once daily for 15 consecutive days at doses of 50, 100, and 200 mg/kg. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed.

Signaling Pathways and Mechanism of Action

MPT0E028 exerts its anticancer effects through multiple mechanisms, primarily by inhibiting histone deacetylases, which leads to the accumulation of acetylated histones and other proteins. This, in turn, results in the modulation of gene expression, leading to cell cycle arrest and apoptosis.[1] Additionally, MPT0E028 has been shown to directly target the Akt signaling pathway, a key regulator of cell survival and proliferation.

Diagram 1: MPT0E028 Mechanism of Action

MPT0E028_Mechanism MPT0E028 MPT0E028 HDAC HDACs (1, 2, 6) MPT0E028->HDAC Inhibits Akt Akt MPT0E028->Akt Inhibits Akt_Inhibition Akt Inhibition Histones Histones HDAC->Histones Deacetylates Tubulin α-tubulin HDAC->Tubulin Deacetylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Acetylation Increased Acetylation Histones->Acetylation Tubulin->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Akt_Inhibition->Apoptosis Promotes

Caption: MPT0E028 inhibits HDACs and Akt, leading to apoptosis.

Experimental Workflow

Diagram 2: In Vivo Efficacy Evaluation Workflow

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture HCT116 Cell Culture Xenograft Subcutaneous Injection in Nude Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Dosing Oral Administration of MPT0E028 (daily for 15 days) Grouping->Dosing Measurements Tumor Volume & Body Weight Measurement Dosing->Measurements During Treatment Endpoint Tumor Excision & Weight Analysis Measurements->Endpoint Post-Treatment

Caption: Workflow for assessing the in vivo efficacy of MPT0E028.

References

Assessing the Specificity of DB28 for MR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DB28, a novel inhibitor of the antigen-presenting molecule MR1, with other known MR1 ligands. The information presented herein is intended to assist researchers in assessing the specificity of this compound for its target and in designing experiments to probe the MR1 pathway.

Introduction to this compound and MR1

Major Histocompatibility Complex, Class I-related protein (MR1) is a non-polymorphic antigen-presenting molecule that presents small molecule metabolites, primarily derived from the microbial riboflavin synthesis pathway, to Mucosal-Associated Invariant T (MAIT) cells. This interaction plays a crucial role in immunity against a variety of pathogens.

This compound is a synthetic, non-microbial ligand of MR1 that has been identified as a competitive inhibitor of MAIT cell activation.[1][2] Unlike agonist ligands that stabilize MR1 at the cell surface, this compound binding leads to the retention of MR1 in the endoplasmic reticulum (ER), thereby preventing the presentation of activating ligands to MAIT cells.[1][2][3] This guide focuses on the experimental data that substantiates the specificity of this compound for MR1.

Quantitative Comparison of MR1 Ligand Affinities

The binding affinities of various ligands to MR1 have been quantified using a fluorescence polarization-based competitive binding assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a fluorescent probe, are summarized in the table below. A lower IC50 value indicates a higher binding affinity.

LigandLigand TypeSchiff Base Formation with MR1 (K43)IC50 (µM)Reference
This compound InhibitorNo~10 - 100 (Moderate)[4]
NV18.1 InhibitorNo~10 - 100 (Moderate)[4]
5-OP-RU AgonistYes< 1 (Strong)[4]
Acetyl-6-FP (Ac-6-FP) AgonistYes< 1 (Strong)[4]
RL-6-Me-7-OH AgonistNo~2.5 - 100 (Moderate)[4]
Diclofenac (DCF) OtherNo~10 - 100 (Moderate)[4]
2-hydroxy-5-methoxybenzaldehyde (HMB) OtherYes> 100 (Weak)[4]

Specificity of this compound for MR1

Experimental evidence demonstrates a high degree of specificity of this compound for MR1. Studies have shown that treatment of cells with this compound leads to the downregulation of MR1 from the cell surface, while the surface expression of other antigen-presenting molecules, namely MHC class I and CD1d, remains unaffected.[3] This indicates that the inhibitory action of this compound is not due to a general disruption of cellular trafficking or protein expression but is specific to the MR1 pathway.

Experimental Protocols

Fluorescence Polarization-Based Competitive Binding Assay

This assay quantitatively determines the binding affinity of a test compound to MR1 by measuring its ability to displace a fluorescently labeled MR1 ligand.

Materials:

  • Recombinant soluble human MR1 protein

  • Fluorescently labeled MR1 ligand (e.g., JYM20)

  • Test compounds (e.g., this compound, NV18.1)

  • Assay Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • A constant concentration of the fluorescently labeled MR1 ligand (e.g., 10 nM JYM20) is incubated with a fixed concentration of recombinant MR1 protein (e.g., 100 nM).

  • Serial dilutions of the competitor ligand (e.g., this compound) are added to the mixture.

  • The reaction is incubated at room temperature to reach equilibrium.

  • Fluorescence polarization is measured using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the competitor ligand concentration and fitting the data to a dose-response curve.

Flow Cytometry for Cell Surface MR1 Expression

This method is used to assess the effect of ligands on the cell surface expression of MR1 on various cell types.

Materials:

  • Cells expressing MR1 (e.g., THP-1-MR1 cells, primary B cells, monocytes)

  • Test compounds (e.g., this compound)

  • Agonist ligands (e.g., 5-OP-RU) for comparison

  • Fluorochrome-conjugated anti-MR1 antibody (e.g., clone 26.5)

  • Isotype control antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cells are seeded in appropriate culture plates.

  • Cells are incubated with the test compound (e.g., 20 µg/mL this compound) for a specified period (e.g., 2 to 24 hours). Control cells are treated with vehicle (e.g., DMSO).

  • For competition assays, cells can be pre-incubated with the inhibitor before the addition of an agonist.

  • After incubation, cells are harvested and washed with Flow Cytometry Staining Buffer.

  • Cells are stained with a fluorochrome-conjugated anti-MR1 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.

  • Cells are washed to remove unbound antibody.

  • Cells are resuspended in staining buffer and analyzed on a flow cytometer.

  • The geometric mean fluorescence intensity (gMFI) of MR1 staining is quantified to determine the level of cell surface expression.

Visualizing the Mechanism and Workflow

This compound Signaling Pathway

DB28_Signaling_Pathway This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Surface Cell Surface cluster_MAIT MAIT Cell MR1 MR1 MR1_this compound MR1-DB28 Complex MR1->MR1_this compound Binding MR1_Agonist MR1-Agonist Complex MR1->MR1_Agonist Binding This compound This compound This compound->MR1_this compound Agonist Agonist Ligand (e.g., 5-OP-RU) Agonist->MR1_Agonist MR1_this compound->MR1 Retention in ER Surface_MR1 Surface MR1 Presentation MR1_this compound->Surface_MR1 Inhibition of Trafficking MR1_Agonist->Surface_MR1 Trafficking MAIT_TCR MAIT Cell TCR Surface_MR1->MAIT_TCR Antigen Presentation Activation MAIT Cell Activation MAIT_TCR->Activation

Caption: Mechanism of this compound-mediated inhibition of MR1 antigen presentation.

Experimental Workflow for Specificity Assessment

Specificity_Workflow Workflow for Assessing this compound Specificity cluster_Binding Binding Affinity cluster_Cellular Cellular Assays cluster_Analysis Data Analysis and Conclusion FP_Assay Fluorescence Polarization Competitive Binding Assay IC50 Determine IC50 values for This compound and other ligands FP_Assay->IC50 Compare_IC50 Compare binding affinities IC50->Compare_IC50 Cell_Culture Culture MR1-expressing cells (e.g., THP-1-MR1) Treatment Treat cells with this compound, agonists, and controls Cell_Culture->Treatment Flow_Cytometry Flow Cytometry for Surface MR1, MHC-I, CD1d Treatment->Flow_Cytometry MAIT_Assay MAIT Cell Activation Assay Treatment->MAIT_Assay Compare_Surface Analyze changes in surface protein expression Flow_Cytometry->Compare_Surface Assess_Inhibition Evaluate inhibition of MAIT cell activation MAIT_Assay->Assess_Inhibition Conclusion Conclusion on this compound Specificity Compare_IC50->Conclusion Compare_Surface->Conclusion Assess_Inhibition->Conclusion

Caption: Experimental workflow for determining the specificity of this compound for MR1.

References

Safety Operating Guide

Proper Disposal Procedures for DB28

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

This document provides detailed guidance on the proper disposal procedures for the chemical compound DB28, identified as 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Chemical and Physical Properties of this compound

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on information from chemical suppliers and data for structurally similar compounds, the following properties have been identified.

PropertyValue
Chemical Name 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid
Molecular Formula C₈H₉N₃O₅
Molecular Weight 227.17 g/mol
CAS Number 16296-42-7

Note: A full hazard profile is not available. A structurally similar compound, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is recommended to handle this compound with similar precautions.

Experimental Protocols: Disposal of this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste: this compound, Solid" and include the full chemical name.

  • Liquid Waste:

    • Collect any solutions containing this compound in a dedicated, clearly labeled hazardous waste container for liquid chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • The container should be leak-proof and made of a compatible material.

    • Label the container as "Hazardous Waste: this compound, Liquid" with the full chemical name and approximate concentration.

3. Waste Storage:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • The storage area should be away from incompatible chemicals, heat sources, and direct sunlight.

  • Maintain a log of the accumulated waste.

4. Disposal:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Provide the waste disposal contractor with a completed hazardous waste manifest, accurately describing the contents of the waste containers.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DB28_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Segregate Segregate Solid & Liquid Waste PPE->Segregate WorkArea Work in Ventilated Area WorkArea->Segregate Label Label Waste Containers Segregate->Label Store Store in Secondary Containment Label->Store ContactEHS Contact EHS/Contractor Store->ContactEHS Manifest Complete Waste Manifest ContactEHS->Manifest Dispose Dispose via Licensed Vendor Manifest->Dispose

Caption: Workflow for the safe disposal of this compound waste.

This information is intended to provide guidance and does not supersede the requirements of your institution's EHS policies or local regulations. Always consult with your EHS department for specific disposal instructions.

References

Essential Safety and Logistical Information for Handling DB28 (DBCO-Reagents)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is provided for informational purposes for researchers, scientists, and drug development professionals. It is based on the assumption that "DB28" refers to a laboratory chemical from the dibenzocyclooctyne (DBCO) family of reagents, which are commonly used in bioconjugation and "click chemistry." The toxicological properties of many of these compounds have not been thoroughly investigated.[1] Therefore, they should be handled with care as chemicals of unknown toxicity. Always consult the specific Safety Data Sheet (SDS) for the particular DBCO reagent you are using and follow all institutional safety protocols.

This document provides a procedural guide for the safe handling, operation, and disposal of DBCO reagents in a laboratory setting.

Personal Protective Equipment (PPE)

When handling DBCO reagents, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Equipment Purpose
Eye Protection Chemical safety gogglesProtects eyes from potential splashes of the chemical, which may be irritating.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the reagent.[1]
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of any potential vapors or aerosols.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan

A systematic approach to handling DBCO reagents from receipt to experimental use is essential for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, with a recommended storage temperature of -5°C to -20°C for long-term stability.[1]

  • Keep the container tightly closed to prevent moisture contamination, as some DBCO reagents are moisture-sensitive.[2]

  • Avoid exposure to high temperatures and strong oxidizing agents.[1]

2. Preparation for Experiments:

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture.[2]

  • Handle the solid reagent in a chemical fume hood or a designated area with good ventilation to avoid inhalation of any dust.

  • When preparing solutions, dissolve the DBCO reagent in a suitable solvent such as dimethyl sulfoxide (DMSO) or an appropriate buffer as indicated by the experimental protocol.[3]

3. Experimental Use:

  • DBCO reagents are often used in copper-free click chemistry reactions with azide-containing molecules.[4]

  • Perform all reactions in a well-ventilated area.

  • Avoid creating aerosols or splashes.

  • Ensure that all glassware and equipment are clean and compatible with the reagents and solvents being used.

Disposal Plan

Proper disposal of DBCO reagents and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Segregate waste containing DBCO reagents from other laboratory waste streams.

  • This includes unused reagents, contaminated consumables (e.g., pipette tips, gloves), and reaction mixtures.

2. Waste Collection:

  • Collect all DBCO-containing waste in a designated, labeled, and sealed chemical waste container.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the chemical waste container.[1]

3. Final Disposal:

  • Do not dispose of DBCO waste down the drain.[1]

  • Arrange for disposal through your institution's hazardous waste management program.

  • Disposal methods may include treatment at a licensed chemical destruction plant or controlled incineration.[5]

  • Always follow local and national environmental regulations for chemical waste disposal.[1]

Experimental Workflow

The following diagram illustrates the key steps and decision points in the safe handling and use of DBCO reagents.

DB28_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive this compound Reagent inspect Inspect Container start->inspect store Store at -5°C to -20°C inspect->store Container OK collect_waste Collect Contaminated Waste inspect->collect_waste Container Damaged equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Click Chemistry Reaction dissolve->reaction analysis Analyze Results reaction->analysis reaction->collect_waste Generate Waste dispose Dispose via Hazardous Waste Program collect_waste->dispose

Caption: Workflow for safe handling of this compound (DBCO-Reagents).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DB28
Reactant of Route 2
Reactant of Route 2
DB28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.